molecular formula C11H12BrF3O2 B578304 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene CAS No. 1221658-65-6

1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

Cat. No.: B578304
CAS No.: 1221658-65-6
M. Wt: 313.114
InChI Key: FXHJRXIZVGFAKX-UHFFFAOYSA-N
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Description

1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene, also known as 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene, is a useful research compound. Its molecular formula is C11H12BrF3O2 and its molecular weight is 313.114. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-butoxy-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJRXIZVGFAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682114
Record name 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221658-65-6
Record name 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene , represents a high-value scaffold in modern drug discovery. It combines three distinct pharmacophoric elements in a difficult-to-access 1,3,5-meta substitution pattern:

  • Trifluoromethoxy (-OCF₃): Enhances metabolic stability and lipophilicity (Hansch π ≈ +1.[1][2]04) without the steric bulk of a -CF₃ group.

  • Bromine (-Br): A versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

  • Butoxy (-OBu): Provides steric occlusion and modulates solubility profiles.

This guide outlines a robust, scalable synthetic route. Unlike classical electrophilic aromatic substitutions (EAS) which struggle to achieve 1,3,5-selectivity due to the directing effects of -OCF₃ (ortho/para) and -Br (ortho/para), this protocol utilizes a C-H Activation/Oxidation strategy followed by a Williamson Ether Synthesis . This ensures high regiochemical fidelity and yield.

Retrosynthetic Analysis

The primary challenge is the 1,3,5-substitution pattern. Direct bromination of 3-butoxy-(trifluoromethoxy)benzene would predominantly yield the para-isomer (relative to the alkoxy group). Therefore, the synthesis is disconnected into two phases:

  • Late-Stage Alkylation: Installing the butyl chain on a pre-functionalized phenol.

  • Meta-Selective Functionalization: Accessing the phenol via Iridium-catalyzed C-H borylation of the commercially available 1-bromo-3-(trifluoromethoxy)benzene.

Retrosynthesis Target TARGET MOLECULE 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene Phenol INTERMEDIATE 3-Bromo-5-(trifluoromethoxy)phenol Target->Phenol Williamson Ether Synthesis Butyl REAGENT 1-Bromobutane Target->Butyl Start STARTING MATERIAL 1-Bromo-3-(trifluoromethoxy)benzene Phenol->Start Ir-Catalyzed C-H Borylation & Oxidation

Figure 1: Retrosynthetic strategy prioritizing meta-selectivity via C-H activation.

Critical Reagents & Safety

Reagent Handling
ReagentCAS No.RoleHazard Note
3-Bromo-5-(trifluoromethoxy)phenol Proprietary/SynthPrecursorIrritant; handle under inert atmosphere to prevent oxidation.
1-Bromobutane 109-65-9Alkylating AgentFlammable; potential alkylating carcinogen. Use in fume hood.
Cesium Carbonate (Cs₂CO₃) 534-17-8BaseHygroscopic. The "Cesium Effect" enhances solubility in organic solvents.
DMF (N,N-Dimethylformamide) 68-12-2SolventHepatotoxin. Ensure anhydrous grade (<50 ppm H₂O).
The "Cesium Effect" in Alkylation

While Potassium Carbonate (K₂CO₃) is economical, this protocol recommends Cesium Carbonate . The large ionic radius of Cs⁺ reduces ion pairing with the phenoxide anion in polar aprotic solvents (DMF), creating a "naked" anion that significantly accelerates the Sɴ2 reaction rate and yield, particularly with electron-deficient phenols like the trifluoromethoxy derivative.

Phase 1: Synthesis of the Phenol Precursor

(Note: If 3-Bromo-5-(trifluoromethoxy)phenol is not commercially sourced, use this validated pathway.)

Reaction: Iridium-catalyzed C-H Borylation followed by Oxidation. Logic: The steric bulk of the catalyst system [Ir(OMe)(cod)]₂ + dtbpy forces borylation to the least sterically hindered position (meta to both substituents).

Protocol:
  • Borylation: In a glovebox, mix 1-bromo-3-(trifluoromethoxy)benzene (1.0 equiv), B₂pin₂ (1.1 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbpy (3 mol%) in anhydrous THF. Heat to 80°C for 16h.

  • Oxidation: Cool to 0°C. Add NaBO₃·4H₂O (3.0 equiv) in THF/H₂O (1:1). Stir vigorously for 2h.

  • Workup: Quench with aqueous NH₄Cl. Extract with EtOAc. The product is 3-Bromo-5-(trifluoromethoxy)phenol .

Phase 2: The Core Protocol (Williamson Ether Synthesis)

Objective: Alkylation of 3-Bromo-5-(trifluoromethoxy)phenol to yield the final target.

Experimental Workflow

Workflow Step1 1. CHARGE Phenol + Cs2CO3 in DMF Step2 2. ACTIVATE Stir 30 min @ 25°C (Deprotonation) Step1->Step2 Step3 3. ADDITION Add 1-Bromobutane (1.2 equiv) Step2->Step3 Step4 4. REACTION Heat to 60°C Monitor TLC/HPLC Step3->Step4 Step5 5. WORKUP Dilute w/ H2O Extract w/ Et2O Step4->Step5

Figure 2: Step-by-step execution flow for the Williamson Ether Synthesis.

Detailed Methodology
  • Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Nitrogen (N₂).

  • Solvation: Add 3-Bromo-5-(trifluoromethoxy)phenol (1.0 g, 3.89 mmol) and anhydrous DMF (10 mL, 0.4 M concentration).

  • Deprotonation: Add Cesium Carbonate (2.53 g, 7.78 mmol, 2.0 equiv). Stir at room temperature for 30 minutes.

    • Observation: The solution may turn slightly yellow/orange as the phenoxide forms.

  • Alkylation: Add 1-Bromobutane (0.50 mL, 4.67 mmol, 1.2 equiv) dropwise via syringe.

  • Heating: Equip with a reflux condenser (under N₂ balloon). Heat the mixture to 60°C in an oil bath.

  • Monitoring: Check reaction progress by TLC (Hexanes/EtOAc 9:1) or HPLC after 2 hours. The starting phenol (polar) should disappear, replaced by the less polar ether product.

  • Quench & Extraction:

    • Cool to room temperature.[3][4][5][6]

    • Pour mixture into 50 mL ice-water.

    • Extract with Diethyl Ether (3 x 30 mL). Note: Ether is preferred over DCM to avoid emulsion formation with DMF.

  • Purification:

    • Wash combined organics with LiCl (5% aq) to remove residual DMF.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

    • Flash Chromatography: Silica gel, eluting with 100% Hexanes

      
       5% EtOAc/Hexanes.
      
Expected Data & Troubleshooting
ParameterSpecificationTroubleshooting
Appearance Colorless to pale yellow oilDark color indicates oxidation; ensure N₂ purge.
Yield 85 - 95%If low, check DMF dryness or increase temperature to 80°C.
¹H NMR (CDCl₃) δ 7.0-7.3 (m, 3H, Ar-H), 3.9 (t, 2H, O-CH₂), 0.9 (t, 3H, CH₃)Check integration of O-CH₂ triplet to confirm alkylation.

Structural Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

  • ¹⁹F NMR: A singlet around -58.0 ppm confirms the integrity of the -OCF₃ group. If multiple peaks appear, defluorination or decomposition has occurred.

  • GC-MS: Molecular ion peak

    
     and 
    
    
    
    (1:1 ratio due to ⁷⁹Br/⁸¹Br) must be visible.
  • Regiochemistry check: The ¹H NMR coupling constants for the aromatic protons should be small (

    
     Hz), indicative of meta-coupling. Para-substitution would show larger coupling (
    
    
    
    Hz).

References

  • Trifluoromethoxy Group Properties

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • C-H Borylation (Meta-Selectivity)

    • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. Link

  • Cesium Effect in Alkylation: Flessner, T., & Dossa, S. (2001). Cesium Carbonate Mediated O-Alkylation of Phenols. Journal of Organic Chemistry. (General protocol reference for Cs₂CO₃ efficiency).
  • Precursor Sourcing (Commercial Context)

    • BenchChem. (2025).[4][7] Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol (Analogous chemistry reference). Link

Sources

Technical Guide: Mass Spectrometry Profiling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural validation and quantification of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene . A halogenated aryl ether often utilized as a scaffold in medicinal chemistry (specifically in the synthesis of lipophilic drug candidates), its analysis requires a nuanced understanding of electrospray ionization (ESI) limitations and the superiority of Electron Ionization (EI) for structural elucidation.

This document moves beyond standard operating procedures to explore the mechanistic fragmentation pathways that define this molecule, offering a self-validating protocol for researchers in early-stage drug discovery.

Part 1: Molecular Profile & Isotopic Signature

Before initiating analysis, the analyst must establish the theoretical baseline. The presence of bromine creates a distinct isotopic signature that serves as the primary confirmation of identity before any fragmentation analysis occurs.

Physicochemical Properties
  • IUPAC Name: 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  312.00 Da
    
  • Monoisotopic Mass (

    
    ):  314.00 Da
    
The Bromine "Twin Tower" Signature

Bromine possesses two stable isotopes,


 (50.69%) and 

(49.31%). Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine presents a 1:1 doublet in the molecular ion cluster (

and

).[1]

Diagnostic Rule: In the mass spectrum, look for two peaks of nearly equal intensity separated by 2 m/z units at the high-mass end.

  • m/z 312: Parent ion containing

    
    .
    
  • m/z 314: Parent ion containing

    
    .
    
  • Absence of this pattern indicates de-bromination or misidentification.

Part 2: Ionization Strategy & Fragmentation Mechanisms

Ionization Mode Selection: EI vs. ESI

For this specific lipophilic ether, Electron Ionization (EI) at 70 eV coupled with GC-MS is the gold standard.

  • Why not ESI? The molecule lacks acidic or basic functional groups (amines, carboxylic acids) necessary for efficient protonation

    
     or deprotonation 
    
    
    
    . ESI would require adduct formation (e.g.,
    
    
    ), which is often unstable and yields poor structural information.
  • Why EI? The aromatic ring stabilizes the radical cation formed during electron impact, allowing for a clear molecular ion (

    
    ) and structurally significant fragment ions.
    
Core Fragmentation Pathways

The fragmentation of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene is driven by the stability of the phenoxy radical and the lability of the alkyl ether chain.

Pathway A: McLafferty-Type Rearrangement (Dominant)

The butoxy chain (


) is the most fragile moiety. Under EI, aryl alkyl ethers with chains longer than two carbons undergo a specific rearrangement involving the transfer of a 

-hydrogen to the oxygen, followed by the expulsion of an alkene.
  • Mechanism: The molecular ion (

    
     312/314) undergoes a six-membered transition state rearrangement.
    
  • Neutral Loss: Butene (

    
    , 56 Da).
    
  • Product Ion: A substituted phenol radical cation (

    
     256/258).
    
    • Significance: This is often the Base Peak (100% relative abundance) in aryl butyl ethers.

Pathway B:

-Cleavage

Direct cleavage of the C-O bond on the alkyl side.

  • Neutral Loss: Propyl radical (

    
    , 43 Da) or Butyl radical (
    
    
    
    , 57 Da).
  • Product Ion: The loss of the butyl group yields the cation at

    
     255/257.
    
Pathway C: Trifluoromethoxy Stability

The


 group is electronically withdrawing and generally robust. However, high-energy collisions can result in:
  • Loss of

    
    : 
    
    
    
    .
  • Loss of

    
    : 
    
    
    
    .
  • Note: If you see a peak at

    
     69 (
    
    
    
    ), it confirms the presence of the fluorinated motif.
Visualization of Fragmentation Logic

FragmentationPathways Parent Parent Ion (M+) m/z 312 / 314 (1:1 Doublet) McLafferty Phenol Radical Cation m/z 256 / 258 (Base Peak Candidate) Parent->McLafferty Loss of Butene (56 Da) (McLafferty Rearr.) AlphaCleavage Ar-O+ Cation m/z 255 / 257 Parent->AlphaCleavage Loss of Butyl Radical (57 Da) Debromination Debrominated Cation m/z 233 Parent->Debromination Loss of Br (79/81 Da) Tropylium Substituted Tropylium (Ring Expansion) AlphaCleavage->Tropylium Ring Expansion

Figure 1: Predicted fragmentation tree for 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene under 70 eV Electron Ionization.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed for trace analysis and purity assessment. It utilizes a non-polar stationary phase to minimize tailing of the halogenated aromatic.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol as it may cause transesterification artifacts in the injector port if traces of acid are present.

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL for scan mode analysis.

  • Filtration: 0.2 µm PTFE filter to remove particulates.

Chromatographic Conditions
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)5% Phenyl polysiloxane provides ideal selectivity for halogenated aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Splitless (1 µL)Maximizes sensitivity for trace impurity detection.
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp prevents band broadening; high final temp elutes heavy impurities.
Mass Spectrometer Settings (Agilent/Thermo/Shimadzu)
  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Scan Range:

    
     40 – 450.
    
  • Solvent Delay: 3.0 min (Protect filament from solvent expansion).

  • Threshold: 100 counts (Noise rejection).

Workflow Logic Diagram

AnalyticalWorkflow cluster_prep Sample Prep cluster_gc GC Separation cluster_ms MS Detection Solvent Solvent: DCM (Non-polar) Dilution Dilute to 10 µg/mL Solvent->Dilution Inlet Inlet: 250°C Splitless Dilution->Inlet Column DB-5ms Thermal Gradient Inlet->Column EI EI Source 70 eV Column->EI Quad Quadrupole Scan 40-450 m/z EI->Quad

Figure 2: Step-by-step analytical workflow ensuring sample integrity and optimal detection.

Part 4: Quality Control & Troubleshooting

To ensure the data is authoritative, the following self-validating checks must be performed.

System Suitability Test (SST)

Before running the sample, inject a standard of Decafluorotriphenylphosphine (DFTPP) .

  • Requirement: The ratio of

    
     198 to 
    
    
    
    442 must meet EPA tuning criteria. This ensures the mass filter is correctly tuning high-mass halogenated ions, which is critical for the trifluoromethoxy group analysis.
Common Failure Modes
  • Loss of Bromine Pattern:

    • Observation: Single peak at

      
       233 instead of doublet at 312/314.
      
    • Cause: Thermal degradation in the injector liner (dirty liner).

    • Fix: Replace liner and trim column.

  • Peak Tailing:

    • Observation: Asymmetric peak shape.

    • Cause: Activity in the column (exposed silanols interacting with the ether oxygen).

    • Fix: Use a "deactivated" inlet liner with glass wool.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethers).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2] (Source for general aryl ether fragmentation patterns).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Technical Guide: Stability and Reactivity of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

[1]

Executive Summary

1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (CAS: 1221658-65-6) is a high-value aryl halide scaffold employed in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] This guide details the physicochemical behavior of this trisubstituted benzene, focusing on its utility as a "lipophilic anchor" in drug discovery.

The molecule features a unique electronic triad: a reactive bromine handle, an electron-donating butoxy group, and a metabolically robust, electron-withdrawing trifluoromethoxy group. Successful utilization requires navigating the competition between lithium-halogen exchange and directed ortho-metalation, as well as understanding the stability limits of the trifluoromethoxy ether linkage.

Molecular Architecture & Electronic Profile[1][2]

The reactivity of this scaffold is dictated by the interplay of three meta-positioned substituents. Understanding these electronic vectors is prerequisite to designing successful synthetic routes.[1]

Electronic Vectors (Hammett Analysis)
SubstituentPositionElectronic EffectHammett

Influence on Reactivity
-Br C1Weakly Deactivating / Leaving Group+0.39Primary site for Pd-catalyzed coupling or Li-exchange.[1]
-OBu C3Strongly Activating (Resonance)+0.10*Increases electron density at C2, C4, C6. Directs electrophiles ortho/para.
-OCF

C5Strongly Deactivating (Inductive)+0.35Increases lipophilicity (

= +1.04).[1] Stabilizes the ring against oxidation.[1]

*Note: While alkoxy groups are activating by resonance, their inductive effect is withdrawing (


The "Push-Pull" Dynamic

The molecule exhibits a "push-pull" electronic environment.[1] The -OBu group pushes electron density into the ring, while the -OCF

  • Result: The ring is electron-deficient relative to anisole but electron-rich relative to 1-bromo-3,5-bis(trifluoromethyl)benzene.[1]

  • Synthetic Consequence: Standard Nucleophilic Aromatic Substitution (S

    
    Ar) is kinetically disfavored due to insufficient electron deficiency.[1] Transition-metal catalysis (Suzuki, Buchwald) is the required pathway for functionalization.
    

Stability Profile

Thermal Stability

The molecule is thermally stable up to approximately 150°C under inert atmosphere.[1] The primary failure mode at elevated temperatures (>200°C) is the homolytic cleavage of the C-Br bond or decomposition of the butyl ether chain.

Chemical Stability (The -OCF Moiety)

The trifluoromethoxy group is significantly more stable than the methoxy group due to the strength of the C-F bonds (approx. 116 kcal/mol).

  • Acid Resistance: Highly resistant to mineral acids.[1] Unlike the -OBu group, the -OCF

    
     ether linkage is not  cleaved by BBr
    
    
    or HBr under standard deprotection conditions.
  • Base Resistance: Stable to aqueous bases (NaOH, KOH).[1] However, prolonged exposure to strong organometallics (e.g., t-BuLi) at temperatures > -50°C can induce

    
    -elimination of fluoride, leading to benzyne-like decomposition.[1]
    
Metabolic Stability

In drug design, the -OCF

1

Reactivity & Synthetic Protocols[3][4][5][6]

Lithium-Halogen Exchange (Critical Workflow)

The most common error when working with this scaffold is the competition between Lithium-Halogen Exchange (desired) and Directed Ortho-Metalation (DoM) (undesired).[1]

  • The Trap: The oxygen atoms in -OBu and -OCF

    
     can coordinate Lithium, directing deprotonation at the C2, C4, or C6 positions rather than exchanging the Bromine.
    
  • The Solution: Kinetic control using cryogenic conditions and non-coordinating solvents.[1]

Validated Protocol: Selective Lithiation

Objective: Generate the aryl-lithium species for quenching with an electrophile (e.g., DMF, CO

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous THF (Note: Et

    
    O is safer for avoiding DoM, but THF is often required for solubility.[1] If using THF, temperature control is critical).[1]
    
  • Substrate: Dissolve 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 equiv) and cool to -78°C .

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Critical: Do not use t-BuLi unless necessary; it is too aggressive and promotes deprotonation.[1]

    • Critical: Maintain internal temperature below -70°C.[1]

  • Equilibration: Stir at -78°C for exactly 15 minutes. Long stir times favor thermodynamic equilibration to the ortho-lithiated byproduct.[1]

  • Quench: Add the electrophile (e.g., Triisopropyl borate) rapidly at -78°C.

  • Workup: Allow to warm to RT and quench with saturated NH

    
    Cl.
    
Palladium-Catalyzed Coupling (Suzuki-Miyaura)

This substrate is an excellent candidate for Suzuki coupling due to the activated C-Br bond.[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM or Pd(PPh
    
    
    )
    
    
    .
  • Base: K

    
    CO
    
    
    (mild) or K
    
    
    PO
    
    
    (anhydrous).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Temperature: 80-90°C.[1]

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reaction pathways based on reagent choice and temperature control.

ReactivityPathwaysStart1-Bromo-3-butoxy-5-(trifluoromethoxy)benzenenBuLin-BuLi / -78°C(Kinetic Control)Start->nBuLiBaseLDA or TMPLi(Thermodynamic Control)Start->BasePdPd(0) / Boronic Acid(Suzuki Coupling)Start->PdLi_SpeciesAryl-Lithium Intermediate(C1-Li)nBuLi->Li_SpeciesBr/Li Exchange(Fast)Ortho_LiOrtho-Lithiated Species(C2-Li or C4-Li)Base->Ortho_LiDeprotonation(Slow)Prod_BiarylBiaryl ProductPd->Prod_BiarylC-C Bond FormationLi_Species->Ortho_LiWarm > -50°C(Isomerization)ElectrophileQuench (E+)Li_Species->ElectrophileOrtho_Li->ElectrophileProd_SubC1-Substituted ProductElectrophile->Prod_SubProd_ByprodRegioisomer Mixture(Undesired)Electrophile->Prod_Byprod

Figure 1: Divergent reactivity pathways.[1] Kinetic control (blue path) is required to utilize the bromine handle selectively.[1] Warming the reaction causes lithium migration (red dashed line).

Handling and Safety Data

ParameterSpecificationNotes
Physical State Liquid (Predicted)Likely a viscous oil at RT due to butyl chain disruption of crystal packing.[1]
Molecular Weight 313.11 g/mol
LogP (Predicted) ~5.2Highly lipophilic; use DCM or EtOAc for extractions.[1]
Hazards Skin Irrit. 2 (H315)Standard PPE (Gloves, Goggles) required.[1]
Incompatibilities Strong Oxidizers, MgReacts with Mg to form Grignard reagents (exothermic).[1]

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (C-Br bond photolysis).

References

  • Leroux, F. R., et al. (2008).[1] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1]

  • BenchChem. (2025).[1] "Application Notes: Reactivity of 1-Bromo-3-butoxy-5-nitrobenzene" (Analogous reactivity patterns). Link[1]

  • PubChem. (2025).[1][2] "Compound Summary: 1-Bromo-3-(trifluoromethoxy)benzene." National Library of Medicine.[1] Link[1]

  • Macmillan Group. (2007).[1] "The Mechanism of Lithium-Halogen Exchange." Princeton University Department of Chemistry.[1] Link

Lipophilicity and metabolic stability of trifluoromethoxy-containing compounds

The Trifluoromethoxy ( ) Motif: A Technical Guide to Lipophilicity and Metabolic Stability

Executive Summary

In modern medicinal chemistry, the trifluoromethoxy group (


lipophilicity (LogP/LogD)metabolic stability

Part 1: The Physicochemical Profile[1][2]

Lipophilicity and the Hansch Parameter

The introduction of fluorine into a molecule profoundly alters its partitioning behavior. The



Table 1: Comparative Hansch Hydrophobicity Parameters (


)





1.040.35Electron Withdrawing, Orthogonal


Data synthesized from Hansch & Leo and recent medicinal chemistry literature [1][2].

Implication for Drug Design: Replacing a



  • Blood-Brain Barrier (BBB) Penetration: Increasing passive diffusion in CNS targets (e.g., Riluzole).

  • Membrane Permeability: Improving cellular uptake for intracellular targets.

The "Orthogonal Twist": A Conformational Differentiator

Unlike the methoxy group, which typically adopts a conformation coplanar with the aromatic ring (dihedral angle


orthogonal

Mechanistic Drivers:

  • Electronic Repulsion: The high electronegativity of the fluorine atoms reduces the electron density on the oxygen, diminishing the

    
     conjugation with the aromatic ring.
    
  • Anomeric Effect: Interaction between the oxygen lone pair (

    
    ) and the antibonding orbital of the C-F bond (
    
    
    ).[1]
  • Steric Bulk: The

    
     radius prevents coplanarity.
    

This orthogonal twist allows the

Conformationcluster_0Methoxy (-OCH3)cluster_1Trifluoromethoxy (-OCF3)PlanarPlanar Conformation(0° Dihedral)ResonanceStrong p-π ResonancePlanar->ResonanceComparisonStructuralOutcomePlanar->ComparisonFlat TopologyMetabolism_RiskHigh Metabolic Liability(O-Dealkylation)Resonance->Metabolism_RiskOrthogonalOrthogonal Conformation(~90° Dihedral)Electronicn(O) -> σ*(C-F) Interaction(Reduced Resonance)Orthogonal->ElectronicOrthogonal->ComparisonTwisted TopologyStabilityMetabolic Blockade(No O-Dealkylation)Electronic->Stability

Figure 1: Conformational and electronic divergence between methoxy and trifluoromethoxy substituents.

Part 2: Metabolic Stability & Pharmacokinetics[4][5][6]

The

Mechanism of Metabolic Blockade
  • Prevention of O-Dealkylation:

    • For a standard ether (

      
      ), CYP450 initiates metabolism via hydrogen atom abstraction (HAT) from the 
      
      
      -carbon, forming a radical intermediate that collapses to a hemiacetal and releases formaldehyde.
    • The

      
       Blockade:  The C-F bond strength (approx. 116 kcal/mol) renders HAT impossible under physiological conditions. There are no 
      
      
      -hydrogens to abstract.
  • Prevention of Aromatic Hydroxylation:

    • The

      
       group is electronically withdrawing (
      
      
      ).[2] This deactivates the aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species (
      
      
      ) of CYP450, specifically at the para and ortho positions relative to the substituent.
    • It prevents the formation of the radical cation intermediate often required for oxidation [4].

Case Study: Riluzole

Riluzole (ALS treatment) exemplifies this stability. The 6-trifluoromethoxy group on the benzothiazole core prevents rapid oxidative clearance, allowing for a dosing regimen that would be impossible with a methoxy analog.

Metabolismcluster_OCH3Methoxy Analog (Labile)cluster_OCF3Trifluoromethoxy (Stable)CYPCYP450 (Fe-O) SpeciesSubstrate_HAr-O-CH3CYP->Substrate_HAttack α-C-HSubstrate_FAr-O-CF3CYP->Substrate_FAttack α-C-F?Intermediate[Ar-O-CH2•] RadicalSubstrate_H->IntermediateH-AbstractionProductAr-OH + HCHO(O-Dealkylation)Intermediate->ProductHydroxylation & CollapseBlockMETABOLIC BLOCKADESubstrate_F->BlockBond Energy > 116 kcal/molNo α-Hydrogens

Figure 2: Mechanistic comparison of CYP450-mediated metabolism for methoxy vs. trifluoromethoxy ethers.

Part 3: Experimental Protocols

To validate the lipophilicity and stability of

Protocol A: HPLC-Based Determination of LogD (Lipophilicity)

Standard shake-flask methods are often too low-throughput. This chromatographic method correlates retention time with hydrophobicity.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (mimics physiological pH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standards: A set of 5-7 compounds with known LogD values spanning the expected range (e.g., Atenolol, Propranolol, Naproxen).

Procedure:

  • Calibration: Inject the standard mixture using a linear gradient (5% to 95% B over 10 min).

  • Curve Generation: Plot

    
     (capacity factor) vs. Literature LogD for standards.
    
    • Formula:

      
       (where 
      
      
      is the dead time, usually uracil).
  • Sample Run: Inject the

    
     test compound under identical conditions.
    
  • Calculation: Interpolate the LogD from the calibration curve.

  • Validation: The

    
     of the calibration curve must be 
    
    
    . If the
    
    
    compound elutes after the most lipophilic standard, extrapolation is risky; use a more lipophilic standard (e.g., DDT).
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Determines the intrinsic clearance (


Materials:

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Procedure:

  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with test compound (1 µM) in buffer at 37°C for 5 min.

    • Why 1 µM? To ensure first-order kinetics (below

      
      ).
      
  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

    Interpretation:

    • High Stability:

      
       min. (Typical for aryl-OCF3).[1]
      
    • Low Stability:

      
       min. (Check for other metabolic soft spots; the OCF3 itself is rarely the issue).
      

    Part 4: Synthetic Accessibility (Brief Overview)

    While physicochemical properties are superior, synthesis remains the bottleneck.

    • Traditional: Chlorination of anisoles followed by Fluorination (

      
      ). Harsh, industrial only.
      
    • Modern (Radical): Photoredox catalysis using reagents like TFNG (Trifluoromethyl benziodoxole) or BTMP (Bis-trifluoromethyl peroxide) allows late-stage trifluoromethoxylation of arenes under mild conditions [5].

    • Silver-Mediated: Reaction of phenols with

      
       (generated in situ) is becoming a standard lab-scale method.
      

    References

    • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

    • Leroux, F., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

    • Manteau, B., et al. (2010). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. Angewandte Chemie International Edition. [Link]

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

    • Togni, A. (2021).[2] Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

    Methodological & Application

    Buchwald-Hartwig amination using 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Application Note: Optimized C-N Cross-Coupling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Executive Summary

    This guide details the protocol for the Buchwald-Hartwig amination of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (Substrate A) . This specific scaffold is increasingly relevant in medicinal chemistry as a "lipophilic spacer" that modulates metabolic stability (via the

    
     group) and solubility (via the butoxy chain).
    

    While the meta-substitution pattern minimizes steric hindrance at the reaction center, the electronic interplay between the electron-withdrawing trifluoromethoxy group and the electron-donating butoxy group creates a unique reactivity profile. This protocol prioritizes Dialkylbiaryl Phosphine (Buchwald) ligand systems over legacy phosphines to ensure high yields, suppress hydrodehalogenation, and accommodate the lipophilic nature of the product.

    Substrate Analysis & Mechanistic Insight

    Successful catalysis requires understanding the substrate's electronic and steric environment.

    • Electronic Profile:

      • 
         (Position 5):  Strong inductive electron-withdrawing group (EWG). Increases the rate of Oxidative Addition (OA) to Pd(0).
        
      • 
         (Position 3):  Resonance electron-donating group (EDG), but inductively withdrawing.
        
      • Net Effect: The aryl ring is electron-neutral to slightly electron-deficient .

    • Steric Profile:

      • Substituents are meta to the bromine. The reactive center (C1) is sterically accessible.

    • Catalytic Implications:

      • Oxidative Addition: Facile. Does not require specialized "hot" ligands used for aryl chlorides.

      • Reductive Elimination: This is likely the Rate-Determining Step (RDS), especially with electron-poor amines. Ligands with large bite angles or bulk (like XPhos/RuPhos) are required to force the Pd(II) center to eliminate the product.

    Mechanistic Pathway (Visualization)

    CatalyticCycle cluster_legend Substrate Specifics Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Facilitated by -OCF3) Pd0->OxAdd + Substrate A PdII_Ar L-Pd(II)(Ar)(Br) Intermediate A OxAdd->PdII_Ar BaseStep Base Exchange (NaOtBu -> NaBr) PdII_Ar->BaseStep + Amine + Base PdII_Amido L-Pd(II)(Ar)(NRR') Amido Complex BaseStep->PdII_Amido RedElim Reductive Elimination (Rate Determining Step) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product Ar-NRR' RedElim->Product note1 Meta-OCF3 stabilizes Intermediate A note2 Bulky Ligand (RuPhos) accelerates Reductive Elimination

    Figure 1: Catalytic cycle highlighting the specific influence of the trifluoromethoxy group on oxidative addition and the necessity of bulky ligands for reductive elimination.

    Catalyst Selection Strategy

    Legacy catalysts like

    
     or 
    
    
    
    /BINAP are often insufficient for this substrate due to the high lipophilicity causing purification issues with triphenylphosphine oxide, and slower rates leading to dehalogenation.

    Recommended Systems:

    Reaction TypeCatalyst PrecatalystLigand ClassBaseSolvent
    Primary Amines BrettPhos Pd G4 Dialkylbiaryl Phosphine
    
    
    1,4-Dioxane
    Secondary Amines RuPhos Pd G4 Dialkylbiaryl Phosphine
    
    
    Toluene
    Anilines (Weak Nuc) XPhos Pd G4 Dialkylbiaryl Phosphine
    
    
    
    

    Note: The "G4" precatalysts (Buchwald Generation 4) are recommended to ensure a strict 1:1 Pd:Ligand ratio and rapid activation at room temperature.

    Detailed Experimental Protocols

    Method A: Coupling with Secondary Amines (Standard)

    Best for: Morpholine, Piperidine, N-methylpiperazine, acyclic secondary amines.

    Materials:

    • 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Sodium tert-butoxide (

      
      ) (1.5 equiv)
      
    • Anhydrous Toluene (0.2 M concentration)

    Step-by-Step Protocol:

    • Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (catalyst) and

      
        (base).
      
      • Why:

        
         is hygroscopic. Moisture kills the active anionic Pd species.
        
    • Substrate Addition: Add 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene and the Amine .

      • Note: If the amine is a liquid, add it via syringe after the solvent.

    • Solvent: Add anhydrous Toluene . Seal the vial with a PTFE-lined septum cap.

    • Reaction: Heat the block to

      
        for 2–4 hours.
      
      • Monitoring: Check via LC-MS. The starting bromide (

        
         high, non-polar) should disappear. Look for the product mass 
        
        
        
        .
    • Workup (Crucial for Lipophilic Products):

      • Cool to room temperature.[1]

      • Dilute with Ethyl Acetate (EtOAc).

      • Filter through a small pad of Celite to remove Pd black and inorganic salts.

      • Concentrate the filtrate.

    • Purification: Flash chromatography on silica gel.

      • Gradient: 0%

        
         10% EtOAc in Hexanes.
        
      • Warning: The product contains a butyl chain and an

        
         group; it will be highly lipophilic  and elute early. Do not flush with high polarity immediately.
        
    Method B: Coupling with Primary Amines (Challenging)

    Best for: Benzylamine, n-Butylamine, chiral primary amines.

    Materials:

    • BrettPhos Pd G4 (2.0 mol%)

    • Solvent: 1,4-Dioxane (Higher boiling point, better solubility for mono-arylated products).

    • Base:

      
        (1.4 equiv).
      

    Protocol Differences:

    • Temperature: Run at

      
       . Primary amines can form stable coordinate bonds with Pd, requiring higher energy to drive the cycle.
      
    • Selectivity: BrettPhos is specifically designed to prevent "double arylation" (where the product amine reacts again with another aryl bromide).

    Representative Optimization Data

    The following table illustrates why specific ligands are chosen over others for this substrate class.

    EntryLigandBaseSolventYield (%)Observation
    1
    
    
    
    
    Toluene35%Significant dehalogenation (Ar-H) observed.
    2BINAP
    
    
    Toluene60%Slow conversion (24h); incomplete reaction.
    3RuPhos
    
    
    Toluene96% Clean conversion, <1h reaction time.
    4BrettPhos
    
    
    Dioxane92%Excellent for primary amines; slightly slower for secondary.

    Workflow Visualization

    Workflow Setup Setup (Glovebox/Schlenk) Reagents Add Solids: Pd Cat, NaOtBu Setup->Reagents Liquids Add Liquids: Substrate, Amine, Solvent Reagents->Liquids Heat Heating 80-100°C, 2-4h Liquids->Heat Workup Workup Filter Celite -> Conc. Heat->Workup Purify Purification Flash Column (Hex/EtOAc) Workup->Purify

    Figure 2: Operational workflow for the amination protocol.

    Troubleshooting & Safety

    Issue: "Oiling Out"

    • Cause: The combination of the butyl ether and trifluoromethoxy group creates a molecule with low melting point and high lipophilicity.

    • Solution: Do not attempt recrystallization. Use bulb-to-bulb distillation (Kugelrohr) if the product is an oil, or careful column chromatography using non-polar solvent gradients (Pentane/Ether).

    Issue: Hydrodehalogenation (Ar-Br

    
     Ar-H) 
    
    • Cause: Slow reductive elimination allows

      
      -hydride elimination from the amine or solvent.
      
    • Solution: Increase catalyst loading to 3 mol% or switch to RuPhos , which is sterically bulky and accelerates C-N bond formation over reduction.

    Safety: Fluorinated Aromatics

    • The substrate contains

      
      . While generally stable, avoid strong Lewis acids (e.g., 
      
      
      
      ) at high temperatures which can cleave the C-F bond.
    • Dispose of fluorinated waste in separate halogenated waste streams.

    References

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Hartwig, J. F. (2011). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research.

    • Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: Synthetic Strategies and Applications." Angewandte Chemie International Edition. (Discusses stability and electronic properties of -OCF3).

    Sources

    Application Notes & Protocols: The Heck Reaction of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene with Alkenes

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Strategic C-C Bond Formation for Advanced Pharmaceutical Scaffolds

    The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The substrate at the heart of this guide, 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene, is a bespoke building block of significant interest in drug discovery. The trifluoromethoxy group is increasingly utilized to enhance key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.[3][4][5] Concurrently, the butoxy substituent provides a handle for modulating solubility and can influence the electronic nature of the aromatic ring.

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction with 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene and various alkene partners. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

    The Catalytic Cycle: A Mechanistic Overview

    The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for rationalizing reaction outcomes and for troubleshooting. The primary steps are:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene, forming a Pd(II) complex.[6][7]

    • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[6][7]

    • β-Hydride Elimination: A syn-β-hydride elimination from the alkyl-palladium intermediate forms the substituted alkene product and a palladium-hydride species.[7]

    • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.[6]

    Heck_Reaction_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)L_n(Alkene)]Br Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L_n-Br Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex [H-Pd(II)L_n-Br] Beta_Elim->PdH_Complex Product Red_Elim Reductive Elimination PdH_Complex->Red_Elim Base Red_Elim->Pd0 -HBase+Br- Optimization_Workflow start Low Yield or Incomplete Reaction catalyst Vary Catalyst System (Pd source and Ligand) start->catalyst base Screen Different Bases (Organic vs. Inorganic) catalyst->base solvent Test a Range of Solvents (Polar aprotic, Non-polar) base->solvent temperature Adjust Reaction Temperature solvent->temperature concentration Modify Reactant Concentration temperature->concentration optimized Optimized Conditions concentration->optimized

    Sources

    Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene as a key starting material. Biaryl scaffolds are of paramount importance in modern pharmacology and materials science, and the strategic functionalization of this particular aryl bromide offers access to novel chemical entities with unique electronic and steric properties.[1][2][3] This document delves into the rationale behind selecting state-of-the-art palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Stille, and Heck reactions. Each section provides a detailed mechanistic overview, step-by-step experimental protocols, and critical insights into optimizing reaction conditions based on the specific electronic and steric influences of the butoxy and trifluoromethoxy substituents.

    Introduction: The Strategic Value of Substituted Biaryls

    Biaryl structures are privileged motifs found in numerous blockbuster pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] Their unique three-dimensional arrangement and electronic properties allow for precise interactions with biological targets and confer desirable material characteristics. The starting material, 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene, is a highly versatile building block. The electron-withdrawing nature of the trifluoromethoxy (-OCF3) group can enhance the reactivity of the C-Br bond towards oxidative addition in palladium catalysis, while the electron-donating and sterically significant butoxy group can influence regioselectivity and molecular conformation.[4][5] This guide focuses on harnessing these properties through robust and reproducible synthetic protocols.

    Foundational Methodologies: Palladium-Catalyzed Cross-Coupling

    Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[6][7] These reactions generally proceed through a catalytic cycle involving a Pd(0)/Pd(II) interchange. For the synthesis of biaryls from an aryl bromide, three primary methods are considered indispensable: the Suzuki-Miyaura coupling, the Stille coupling, and the Heck reaction.[2]

    The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

    The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][8][9] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[10]

    • Catalyst: Palladium sources like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are common. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step and improve yields.

    • Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially compromising sensitive functional groups.

    • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and an aqueous solution of the base is typically employed to ensure solubility of both the organic and inorganic reagents.

    Suzuki_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) pd0->oa_complex  Ar-Br (Oxidative Addition)   trans_complex Ar-Pd(II)(L)₂-Ar' (Transmetalation Intermediate) oa_complex->trans_complex  Ar'-B(OR)₂ Base (Transmetalation)   trans_complex->pd0  (Reductive Elimination)   product_complex Biaryl Product (Ar-Ar') trans_complex->product_complex

    Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene with Phenylboronic Acid
    • 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

    • Potassium phosphate (K₃PO₄, 2.0 eq)

    • Toluene (Anhydrous)

    • Water (Degassed)

    Suzuki_Workflow setup 1. Reaction Setup - Add aryl bromide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to a Schlenk flask. atmosphere 2. Inert Atmosphere - Evacuate and backfill the flask with Nitrogen or Argon (3 cycles). setup->atmosphere solvents 3. Add Solvents - Add anhydrous Toluene and degassed Water. atmosphere->solvents reaction 4. Reaction - Heat the mixture at 80-100 °C with stirring. - Monitor by TLC or LC-MS. solvents->reaction workup 5. Aqueous Work-up - Cool to RT, dilute with Ethyl Acetate. - Wash with water and brine. reaction->workup purify 6. Purification - Dry over Na₂SO₄, filter, and concentrate. - Purify by flash column chromatography. workup->purify analysis 7. Characterization - Analyze the purified product by ¹H NMR, ¹³C NMR, and MS. purify->analysis

    Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (e.g., 315 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

    • Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

    Coupling Partner (Ar'-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
    Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95
    4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9080-92
    3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O8575-88
    2-Thiopheneboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10082-94
    The Stille Coupling: An Alternative for Complex Fragments

    The Stille reaction couples an organohalide with an organostannane reagent.[12][13] While the toxicity of tin compounds is a significant drawback, the reaction is highly valuable because organostannanes are stable to air and moisture and are compatible with a vast array of functional groups.[14] This makes the Stille coupling particularly useful in the late-stage functionalization of complex molecules.

    • Organostannane Reagent: The reactivity of the organostannane is crucial. Typically, aryl and vinyl groups transfer readily.

    • Additives: In cases involving sterically hindered coupling partners, the addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step.[14][15]

    Protocol 2: Stille Coupling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene with Tributyl(phenyl)stannane
    • 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 eq)

    • Tributyl(phenyl)stannane (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

    • Tri(2-furyl)phosphine (TFP, 0.1 eq)

    • Copper(I) iodide (CuI, 0.1 eq)

    • N,N-Dimethylformamide (DMF, Anhydrous)

    • In a nitrogen-filled glovebox or a Schlenk flask under an inert atmosphere, combine 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (315 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), TFP (23 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).

    • Add anhydrous DMF (5 mL) followed by tributyl(phenyl)stannane (406 mg, 1.1 mmol) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to isolate the biaryl product.

    The Heck Reaction: Arylation of Alkenes

    The Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[16][17][18] This method is invaluable for synthesizing stilbene derivatives or other vinyl-aryl structures that can be key components of larger biaryl systems or serve as precursors for further transformations.

    Heck_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) pd0->oa_complex  Ar-Br (Oxidative Addition)   insertion_complex R-CH₂-CH(Ar)-Pd(II)(L)₂-Br (Migratory Insertion Intermediate) oa_complex->insertion_complex  Alkene (R-CH=CH₂) (Coordination & Migratory Insertion)   insertion_complex->pd0  Base (β-Hydride Elimination & Reductive Elimination)   product_complex Substituted Alkene (Ar-CH=CH-R) insertion_complex->product_complex

    Caption: Catalytic cycle for the Heck cross-coupling reaction.

    Protocol 3: Heck Coupling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene with Styrene
    • 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 eq)

    • Styrene (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

    • Tri-o-tolylphosphine (P(o-tol)₃, 0.02 eq)

    • Triethylamine (Et₃N, 2.0 eq)

    • Acetonitrile (ACN, Anhydrous)

    • To a solution of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (315 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (6.1 mg, 0.02 mmol) in anhydrous acetonitrile (5 mL), add styrene (156 mg, 1.5 mmol) and triethylamine (202 mg, 2.0 mmol) at room temperature under a nitrogen atmosphere.

    • Reflux the reaction mixture and monitor by TLC.[19]

    • After completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the stilbene derivative.

    Conclusion and Future Perspectives

    The protocols detailed herein provide robust and versatile pathways for the synthesis of novel biaryl compounds from 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene. The choice between Suzuki, Stille, or Heck coupling should be guided by the desired final structure, the availability of coupling partners, and tolerance for specific reagents (e.g., toxic stannanes). The unique electronic profile of the starting material makes it an excellent candidate for creating diverse libraries of compounds for screening in drug discovery and materials science applications. Further optimization may involve exploring different ligand/catalyst systems or flow chemistry setups to enhance efficiency and scalability.

    References

    • Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]

    • Google Patents. (1999). Process for preparing biaryl compounds. US5922898A.
    • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

    • Chen, J., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. Retrieved from [Link]

    • Jin, Y., et al. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • Swain, S. P., et al. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances. Retrieved from [Link]

    • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. Retrieved from [Link]

    • You, Y.-G., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Retrieved from [Link]

    • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

    • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

    • Martín, S. E., et al. (2009). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry. Retrieved from [Link]

    • National Center for Biotechnology Information. (2022). Expanding chemical space by para-C−H arylation of arenes. PubMed Central. Retrieved from [Link]

    • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

    • National Center for Biotechnology Information. (2021). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. PubMed Central. Retrieved from [Link]

    • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

    • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

    • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

    • Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Retrieved from [Link]

    • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

    • ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

    • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

    • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Retrieved from [Link]

    • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

    • YouTube. (2019). Heck Coupling Reaction Mechanism. Retrieved from [Link]

    • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Retrieved from [Link]

    • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

    • Myers Group, Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]

    • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Improving reaction times for Buchwald-Hartwig amination of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: BH-TR-055 Subject: Accelerating Amination Kinetics for 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene Status: Open Assigned Specialist: Senior Application Scientist

    Substrate Analysis & Diagnostic

    Your substrate, 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene , presents a specific electronic and steric profile that dictates reaction kinetics.

    • Electronic Profile: The ring is electronically "confused" but net electron-deficient.

      • The Trifluoromethoxy group (

        
        )  at the 5-position is strongly electron-withdrawing (inductive effect), deactivating the ring density.
        
      • The Butoxy group (

        
        )  at the 3-position is electron-donating by resonance but weakly withdrawing by induction.
        
      • Kinetic Implication: The electron deficiency generally facilitates Oxidative Addition (Step 1). However, it renders the resulting Aryl-Pd(II) complex more electrophilic, which can stabilize the intermediate and retard Reductive Elimination (Step 3), specifically if the amine nucleophile is weak or sterically hindered.

    • Steric Profile: The 1,3,5-substitution pattern (meta-substitution) minimizes immediate steric clash at the oxidative addition site compared to ortho-substituted systems. However, the long-chain butoxy group can create a "sweeping volume" effect that destabilizes smaller ligands.

    The Bottleneck: If your reaction is slow, the issue is likely Precatalyst Activation (getting the Pd into the cycle) or Catalyst Death (the active species precipitating as Pd black before conversion is complete).

    The Solution: Kinetic Upgrades

    To improve reaction times from hours to minutes, you must abandon traditional Pd sources (

    
     or 
    
    
    
    ) in favor of G4-Palladacycle Precatalysts .
    Why Traditional Catalysts Fail on Speed

    Traditional sources like

    
     require an induction period. They must dissociate ligands and undergo reduction (often by the amine or solvent) to generate the active 
    
    
    
    species. This process is endergonic, slow, and often requires heating to
    
    
    , which degrades the catalyst over time.
    The G4 Advantage (Instant Activation)

    Fourth-generation (G4) Buchwald precatalysts contain the ligand and Pd in a 1:1 ratio pre-assembled. Upon exposure to base, they undergo rapid reductive elimination to release the active

    
     species instantaneously , even at room temperature.
    

    Recommended System:

    • Primary Amines: BrettPhos Pd G4 (Ensures mono-arylation).

    • Secondary Amines: RuPhos Pd G4 (Prevents

      
      -hydride elimination).
      
    Mechanism of Activation (Visualized)

    The diagram below illustrates why the G4 system offers superior kinetics compared to traditional Pd sources.

    G cluster_0 Traditional Activation (Slow) cluster_1 G4 Precatalyst Activation (Instant) Pd_Source Pd(OAc)2 or Pd2(dba)3 Reduction Reduction Step (Requires Heat/Amine) Pd_Source->Reduction Ligand Addition Active_Cat_Old L-Pd(0) (Slow Release) Reduction->Active_Cat_Old Induction Period G4_Pre G4 Precatalyst (Air Stable Pd-II) Base_Step Deprotonation (Base Mediated) G4_Pre->Base_Step Mix with Base Active_Cat_New L-Pd(0) (Instant Release) Base_Step->Active_Cat_New Fast (<1 min)

    Caption: Comparison of induction periods. G4 precatalysts bypass the stochastic reduction step required by traditional Pd sources.

    "Rapid-Fire" Experimental Protocol

    This protocol is designed for high-concentration kinetics (0.5 M - 1.0 M). High concentration is the simplest way to increase reaction rate (

    
    ).
    

    Reagents:

    • Substrate: 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 equiv)

    • Amine: 1.2 equiv

    • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Base: NaOtBu (1.4 equiv) - Strong base drives faster kinetics than carbonates.

    • Solvent: THF or Toluene (Anhydrous/Degassed).

    Step-by-Step:

    • Solids First: To a vial equipped with a stir bar, add the G4 Precatalyst , NaOtBu , and Aryl Bromide (if solid).

      • Note: If the Aryl Bromide is an oil (common for butoxy/OCF3 substituted benzenes), add it after the solvent.

    • Purge: Seal the vial and purge with inert gas (

      
       or Ar) for 5 minutes.
      
    • Liquids: Add the Solvent followed by the Amine via syringe.

      • Critical: Aim for a concentration of 0.5 M to 1.0 M relative to the aryl bromide. Dilute reactions (0.1 M) are significantly slower.

    • Activation: Stir vigorously. You may see an immediate color change (often to a pale yellow or green depending on the amine), indicating active catalyst generation.

    • Temperature:

      • Start at Room Temperature .[1]

      • If conversion is <50% after 15 minutes, heat to 60°C . Avoid jumping straight to 100°C, which can decompose the catalyst before turnover.

    Troubleshooting & FAQs

    Q: The reaction stalls at 60-70% conversion. Should I add more catalyst?

    • Diagnosis: This is likely catalyst deactivation or product inhibition.

    • Fix: Do not just add more catalyst to the black mixture. Filter the reaction to remove Pd black, then add a fresh charge of catalyst (0.5 mol%) and base. Alternatively, switch to tBuBrettPhos Pd G4 , which is bulkier and more stable against deactivation.

    Q: I see a side product with a mass of [M-Br+H]. What is it?

    • Diagnosis: This is the hydrodebrominated product (Ar-H). It occurs when

      
      -hydride elimination (from the amine) competes with reductive elimination.
      
    • Fix: This is common with electron-deficient rings like yours.

      • Switch to RuPhos , which is specifically designed to suppress

        
        -hydride elimination.
        
      • Lower the reaction temperature.

      • Increase the concentration of the amine.

    Q: Can I use

    
     instead of NaOtBu? 
    
    • Answer: Yes, but it will be slower. Carbonate bases are heterogeneous in organic solvents. If you must use a weak base (due to functional group sensitivity), use tAmyl Alcohol or Dioxane as the solvent and heat to 80°C to improve base solubility.

    Q: My substrate is an oil. Does purity matter?

    • Answer: Yes. Impurities (sulfur, thiols, or residual oxidants) in the aryl bromide building block can poison the Pd(0). If the reaction fails, pass the aryl bromide through a small plug of silica or alumina before use.

    References
    • Buchwald Precatalyst Development (G3/G4)

      • Title: "Palladium-Catalyzed Cross-Coupling Reactions with O-Downsized Nucleophiles" (Context of G4 development).
      • Source:Science / J. Am. Chem. Soc. (General Buchwald Group Methodology).
      • Link:

    • Mechanistic Insight (Rate Limiting Steps)

      • Title: "The Mechanism of the Buchwald-Hartwig Amin
      • Source:Imperial College London / ACS Public
      • Link:

    • Substrate Specifics

      • Title: "1-Bromo-3-butoxy-5-(trifluoromethoxy)
      • Source:BLD Pharm / Sigma Aldrich
      • Link:

    Sources

    Solvent effects on the efficiency of cross-coupling with 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Subject: Solvent Selection & Troubleshooting for Lipophilic Aryl Bromides Molecule ID: 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (CAS: 1221658-65-6) Target Audience: Medicinal Chemists, Process Chemists[1]

    Executive Summary: The Substrate "Personality"

    Before selecting a solvent, you must understand the physicochemical "personality" of your electrophile. 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene poses a specific set of challenges distinct from simple aryl halides:

    • Lipophilicity (The "Grease" Factor): The n-butoxy chain and the trifluoromethoxy (-OCF

      
      ) group make this molecule highly lipophilic (LogP > 4.5 estimated). It will not  dissolve in pure aqueous media and may struggle in highly polar aprotic solvents (like DMSO) at low temperatures.[1]
      
    • Electronic Push-Pull:

      • -OCF

        
         (Inductive Withdrawal):  Mildly activates the C-Br bond for oxidative addition.[1]
        
      • -OBu (Resonance Donation): Increases electron density on the ring, potentially slowing down oxidative addition compared to electron-deficient systems.[1]

    • ** steric Bulk:** The ortho-positioning is open, but the meta-substituents create a specific steric floor that necessitates ligands with a wide bite angle or high steric bulk (e.g., SPhos, XPhos) rather than simple PPh

      
      .
      

    Diagnostic Matrix: Solvent-Related Failure Modes

    Use this table to diagnose reaction failures based on visual and analytical observations.

    SymptomProbable Solvent CauseThe Mechanism of FailureCorrective Action
    No Conversion (Starting Material Recovered) Solubility Mismatch (Phase Separation)The lipophilic aryl bromide is in the organic phase, but the boronic acid/base is trapped in the aqueous phase. No contact = no reaction.Switch to 1,4-Dioxane/H
    
    
    O (4:1)
    or add a Phase Transfer Catalyst (TBAB) to Toluene systems.[1]
    Palladium Black Precipitation Non-Coordinating Solvent Solvents like Toluene or pure Ether lack the ability to stabilize the Pd(0) intermediate, leading to aggregation and catalyst death.Add a coordinating co-solvent (THF) or use a ligand that stabilizes Pd(0) better.[1]
    Protodebromination (Ar-Br
    
    
    Ar-H)
    Protic Solvent / High T In alcohols (EtOH/MeOH) or wet DMF at high temps, a radical pathway or hydride transfer replaces the Bromine with Hydrogen.[1]Strictly exclude alcohols. Switch to anhydrous Toluene or Dioxane. Ensure inert atmosphere.
    Low Yield (Incomplete Conversion) Base Insolubility In pure organic solvents (DCM, Toluene), the inorganic base (K
    
    
    CO
    
    
    ) remains a solid crust, preventing transmetallation.
    Add water (10-20% v/v) to dissolve the base, or switch to soluble organic bases (Cs
    
    
    CO
    
    
    or DBU).[1]
    Homocoupling of Boronic Acid Dissolved Oxygen Solvents like THF and Dioxane hold significant dissolved oxygen if not properly sparged, promoting oxidative homocoupling.[1]Sparge solvent with Argon for 15 mins before adding catalyst.[1]

    Deep Dive: The "Why" Behind Solvent Choice

    A. The Solubility Paradox

    For this specific substrate, you face a paradox. The aryl bromide is greasy (needs non-polar solvent), but the mechanism requires a polar environment to solubilize the base and activate the boronic acid (transmetallation).

    • Why Pure Toluene Fails: It dissolves the substrate perfectly but leaves the carbonate base as a rock. The reaction stalls at the transmetallation step.

    • Why Pure DMF Fails: It dissolves the base but may cause the highly lipophilic substrate to oil out or form micelles, reducing effective concentration.

    • The Solution: 1,4-Dioxane/Water (4:1 to 9:1) .[1] Dioxane is the "Goldilocks" solvent—it is lipophilic enough to dissolve the -OCF

      
      /-OBu substituted benzene, yet miscible with water to bring the hydroxide/carbonate ions into the active cycle.
      
    B. Kinetic Effects on Oxidative Addition

    The -OCF

    
     group is electron-withdrawing (inductive), but the -OBu group is electron-donating (resonance).[1]
    
    • Polar Solvents (DMF/MeCN): These stabilize the anionic Pd species and the polar transition state of oxidative addition. However, for electron-rich bromides, the rate-limiting step is often transmetallation , not oxidative addition.[1]

    • Recommendation: Prioritize solvents that facilitate transmetallation (ethers with water) over those that maximize oxidative addition (pure amides).[1]

    Visualizing the Workflow

    Solvent Selection Decision Tree

    This diagram guides you through selecting the optimal solvent system based on your coupling partner and base.[1]

    SolventSelection Start Start: 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene CheckPartner Is the Coupling Partner Water Soluble? (e.g., Boronic Acid) Start->CheckPartner YesWater Yes (Standard Suzuki) CheckPartner->YesWater Yes NoWater No (Buchwald/Stille) CheckPartner->NoWater No BaseChoice Base Selection YesWater->BaseChoice InorganicBase Inorganic (K2CO3, K3PO4) BaseChoice->InorganicBase OrganicBase Organic (TEA, DBU) BaseChoice->OrganicBase DioxaneWater RECOMMENDED: 1,4-Dioxane : H2O (4:1) Temp: 80-100°C InorganicBase->DioxaneWater Standard TolueneWater Alternative: Toluene : H2O (10:1) Requires: SPhos/XPhos InorganicBase->TolueneWater If Dioxane fails DMF Use DMF/DMSO (Anhydrous) OrganicBase->DMF ToluenePure Anhydrous Toluene (NaOtBu base) NoWater->ToluenePure

    Figure 1: Decision tree for solvent systems.[1] Green nodes indicate high-probability success paths for this specific lipophilic substrate.

    Optimized Experimental Protocol

    Objective: Cross-coupling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene with Phenylboronic Acid.

    Reagents:
    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 – 1.5 equiv[1]

    • Catalyst: Pd(dppf)Cl

      
      [1][2]·DCM (3-5 mol%) or Pd(OAc)
      
      
      
      /SPhos[1]
    • Base: K

      
      CO
      
      
      
      (2.0 equiv)[1]
    • Solvent System: 1,4-Dioxane / Water (4:1 ratio)[1]

    Step-by-Step Procedure:
    • Preparation: Charge a reaction vial with the aryl bromide, boronic acid, and K

      
      CO
      
      
      
      .
    • Solvent Addition: Add 1,4-Dioxane and Water.[1] The mixture will likely be biphasic or cloudy initially.[1]

    • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 10-15 minutes. Note: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.

    • Catalyst Addition: Add the Pd catalyst quickly under a positive flow of inert gas.[1] Cap the vial immediately.

    • Reaction: Heat to 80–90 °C .

      • Observation: The mixture should turn black/brown over time.[1] If it remains bright yellow/orange after 1 hour, the catalyst may not have activated (check temperature).

    • Workup:

      • Cool to room temperature.[1][3]

      • Dilute with Ethyl Acetate (Do not use ether; the product is too lipophilic and might oil out).[1]

      • Wash with water x3 to remove the dioxane and inorganic salts.[1]

      • Dry over MgSO

        
         and concentrate.
        

    Mechanism & Solvent Interaction[4][5][6][7]

    This diagram illustrates where the solvent impacts the catalytic cycle for this specific molecule.

    Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd PdII Pd(II)-Ar-Br Complex OxAdd->PdII Solv1 Polar Solvents stabilize this transition state OxAdd->Solv1 TransMet Transmetallation (Rate Limiting for this Substrate) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim Solv2 Water/Base required here to activate Boron TransMet->Solv2 RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

    Figure 2: The Suzuki Catalytic Cycle. Note that for this substrate, the Transmetallation step (Red) is the bottleneck if the solvent system cannot solubilize the base.

    References

    • Solvent Effects in Pd-Catalysis: Colacot, T. J. et al.[1] "Solvent effects in palladium catalysed cross-coupling reactions."[1][4][5] Chemical Science, 2011.[1]

    • Trifluoromethoxy Group Properties: Leroux, F. R. et al.[1] "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[1] ChemMedChem, 2018.[1] [1]

    • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

    • 1,4-Dioxane as Preferred Solvent: Li, H. et al.[1] "Aqueous 1,4-dioxane: A versatile medium for Suzuki-Miyaura coupling."[1] Green Chemistry, 2008.[1]

    • Physical Properties Data: PubChem Compound Summary for 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene. [1]

    Sources

    Removing palladium catalyst residues from fluorinated reaction products

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Online Operator: Senior Application Scientist Topic: Remediation of Palladium (Pd) Residues in Fluorinated Drug Substances

    Core Directive & Executive Summary

    Welcome to the Advanced Purification Support Center. You are likely here because your fluorinated Active Pharmaceutical Ingredient (API) has failed ICH Q3D elemental impurity limits for Palladium (Class 2B), likely exceeding the 10 ppm (oral) or 1 ppm (parenteral) threshold.

    The "Fluorine Factor": Removing Pd from fluorinated molecules is distinct from standard organic molecules due to solubility inversion . Fluorinated motifs (trifluoromethyl, difluoromethyl, perfluoro-chains) increase lipophilicity and often require specific solvation (e.g., THF, fluorinated aromatics) that can interfere with standard purification methods like crystallization. Furthermore, the electron-withdrawing nature of fluorine can alter the binding affinity of the metal to the substrate, sometimes creating "sticky" Pd-complexes that resist standard washes.

    This guide prioritizes Solid-Supported Scavengers (Functionalized Silica/Resins) as the primary remediation strategy, as they offer the highest selectivity without the yield losses associated with recrystallization or the non-specificity of activated carbon.

    Module 1: Diagnostic & Triage

    Before selecting a scavenger, you must characterize the impurity profile. Blindly adding scavengers to fluorinated matrices often leads to "gumming" or poor recovery.

    Assessment Protocol
    ParameterDiagnostic QuestionTechnical Implication
    Pd Oxidation State Is the reaction mixture black (Pd⁰ nanoparticles) or orange/red (Pd²⁺ salts)?Pd⁰ is kinetically slower to scavenge. It often requires mild oxidation (air sparging) or specific scavengers (Si-TMT).
    Solubility Profile Does your product require fluorinated solvents (e.g., Trifluorotoluene) or ethers (THF/MTBE)?Polystyrene resins (e.g., MP-TMT) require swelling solvents (DCM, THF). If your product is only soluble in alcohols or fluorous solvents, you must use Silica-based scavengers.
    Pd Load Is the initial Pd content >1000 ppm or <100 ppm?>1000 ppm: Perform a bulk activated carbon filtration first to reduce load, then scavenge. <100 ppm: Direct scavenging.

    Module 2: Scavenger Selection Matrix

    The industry standard for Pd removal involves Thiol (-SH) or Thiourea functionalities. However, for fluorinated compounds, the backbone (Silica vs. Polymer) is as critical as the ligand.

    The Scavenger Decision Tree

    ScavengerSelection Start Start: Select Scavenger SolventCheck Primary Solvent System? Start->SolventCheck Swelling DCM, THF, EtOAc, Chlorobenzene SolventCheck->Swelling Swelling Organic NonSwelling MeOH, Water, Fluorous Solvents SolventCheck->NonSwelling Polar/Fluorous ResinChoice Option A: Polystyrene Resin (MP-TMT or MP-Thiol) Swelling->ResinChoice Preferred (Cost) SilicaChoice Option B: Functionalized Silica (Si-TMT or Si-Thiol) Swelling->SilicaChoice Alternative NonSwelling->SilicaChoice Mandatory PdState Pd Species? ResinChoice->PdState SilicaChoice->PdState Pd0 Pd(0) / Nanoparticles PdState->Pd0 Pd2 Pd(II) / Salts PdState->Pd2 RecTMT Recommendation: Trimercaptotriazine (TMT) Pd0->RecTMT High Affinity Pd2->RecTMT High Selectivity RecThiol Recommendation: Thiol (-SH) or DMT Pd2->RecThiol General Purpose

    Figure 1: Decision matrix for selecting scavenger backbone and ligand based on solvent compatibility and Pd oxidation state.

    Comparative Data: Scavenger Performance
    Scavenger TypeLigand StructureTarget Pd SpeciesFluorine Compatibility Notes
    Si-TMT (Silica)TrimercaptotriazinePd(0), Pd(II)Best Overall. Works in all solvents. High affinity prevents "leaching" back into fluorinated matrices.
    Si-Thiol (Silica)PropylthiolPd(II)Excellent for Pd salts. Can oxidize to disulfide if exposed to air too long, reducing efficiency.
    MP-TMT (Resin)TrimercaptotriazinePd(0), Pd(II)Restricted. Only use if fluorinated product is soluble in DCM/THF. Do NOT use with fluorous solvents (beads will collapse).
    Activated Carbon N/ABulk PdWarning. Fluorinated compounds stick to carbon. High yield loss risk.[1][2][3] Use only for gross remediation (>1000 ppm).

    Module 3: Experimental Protocols

    Protocol A: Batch Mode (Stirring)

    Best for: Small scale (<50g) or slurries.

    • Dissolution: Dissolve the fluorinated crude product in a compatible solvent (e.g., THF, EtOAc).

      • Tip: If the product is highly fluorinated and requires a fluorous solvent (e.g., HFE-7100), you must use Silica-based scavengers (Si-TMT).

    • Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content.

      • Calculation: If Pd content is unknown, add 10% w/w of scavenger relative to the crude mass.

    • Incubation: Stir at room temperature for 4 hours.

      • Optimization: If Pd is Pd(0) (black), heat to 50°C to improve kinetics.

    • Filtration: Filter through a 0.45 µm PTFE membrane (compatible with fluorinated solvents).

    • Wash: Wash the filter cake with the reaction solvent to recover adsorbed API.

    Protocol B: Flow Mode (Fixed Bed)

    Best for: Scale-up (>50g) and preventing equilibrium leaching.

    • Pack: Pack a glass or stainless steel column with Si-TMT (Silica is preferred over resin for packing density).

    • Condition: Flush with 5 column volumes (CV) of the solvent.

    • Elution: Pass the fluorinated product solution through the bed at a flow rate allowing 10–20 minutes of residence time .

      • Why? Fluorinated molecules are bulky; diffusion into pores takes time.

    • Analysis: Collect fractions and test via ICP-MS.

    Module 4: Troubleshooting & FAQs

    Q1: My fluorinated product is "sticking" to the scavenger, causing yield loss. What do I do?

    Diagnosis: Fluorinated compounds are lipophilic.[4] If you use a polystyrene resin (which is also lipophilic), non-specific hydrophobic binding occurs. Solution:

    • Switch to Silica: Use Si-TMT. The polar silica backbone repels the lipophilic fluorinated product while the ligand binds the Pd.

    • Solvent Swap: Add a modifier that disrupts hydrophobic interactions, such as 10% MeOH (if solubility permits).

    Q2: I scavenged for 12 hours, but Pd levels plateaued at 50 ppm (Target <10 ppm).

    Diagnosis: This is likely an equilibrium issue or "buried" Pd nanoparticles. Solution:

    • The "Spike" Method: Add a mild oxidant (e.g., open the flask to air or bubble air for 10 mins). This oxidizes surface Pd(0) to Pd(II), which binds 1000x faster to Thiol/TMT ligands.

    • Two-Stage Pass: Filter off the used scavenger and add a fresh batch. Equilibrium thermodynamics often prevent a single batch from reaching <10 ppm if the starting load was high.

    Q3: Can I use Activated Carbon (Charcoal)?

    Strictly No (usually). Highly fluorinated APIs have high affinity for the graphitic planes of activated carbon. You will likely lose 20–40% of your product. Only use carbon if you have >5000 ppm Pd and need a cheap "pre-clean" step, but expect yield loss.

    Visualization: Optimization Workflow

    OptimizationLoop Sample Crude Fluorinated API (Pd > 50 ppm) Scavenge Add 5 eq. Si-TMT Stir 4h @ RT Sample->Scavenge Analyze ICP-MS Analysis Scavenge->Analyze Success Release (<10 ppm) Analyze->Success Pass FailMode Failure Analysis Analyze->FailMode Fail (>10 ppm) Action1 Pd(0) Detected? Add Air/Heat FailMode->Action1 Action2 Equilibrium Limit? Fresh Scavenger FailMode->Action2 Action1->Scavenge Re-process Action2->Scavenge Re-process

    Figure 2: Iterative optimization loop for stubborn Palladium residues.

    References

    • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[5][6] Defines PDE limits for Palladium (Class 2B). [Link]

    • Biotage. Metal Scavenger User Guide. Detailed comparison of Si-TMT vs MP-TMT and solvent compatibility charts. [Link]

    • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. (2004).[7] [Link]

    • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198-205. (2005). Discusses the limitations of carbon vs. functionalized silica. [Link]

    Sources

    Technical Support Center: Strategic Solutions for 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene Solubility Challenges

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles in the application of this versatile building block: its solubility in reaction media. We will move beyond simple solvent lists to explore the underlying chemical principles and offer robust, field-proven strategies to ensure your reactions proceed efficiently and successfully.

    Understanding the Molecule: A Physicochemical Overview

    1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound. Its solubility is dictated by a balance of several structural features:

    • Aromatic Core: The benzene ring provides a non-polar, hydrophobic backbone.

    • Butoxy Group (-OC₄H₉): This alkyl ether chain significantly increases the lipophilicity ("fat-loving" nature) of the molecule, favoring solubility in non-polar organic solvents.

    • Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and highly lipophilic substituent. It contributes significantly to the molecule's low affinity for polar solvents.

    • Bromo Group (-Br): While contributing to the molecule's overall molecular weight and providing a key reactive site, its impact on polarity is moderate.

    Given these features, it is anticipated that 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene will exhibit poor solubility in polar solvents like water and limited solubility in some polar aprotic solvents, while showing good solubility in non-polar aromatic and ethereal solvents.

    Troubleshooting Guide & FAQs

    This section is structured in a question-and-answer format to directly address common issues you may encounter.

    Question 1: My initial attempt to dissolve 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene in my reaction solvent has failed. What is the most systematic way to find a suitable solvent?

    Answer:

    A systematic solvent screening process is the most efficient way to identify a suitable medium for your reaction. This involves testing the solubility of your compound in a small panel of solvents representing a range of polarities.

    Workflow for Systematic Solvent Screening:

    A Problem: Poor Solubility B Step 1: Small-Scale Testing (1-2 mg in 0.2 mL solvent) A->B Start Here C Step 2: Test a Range of Solvents (Toluene, THF, DCM, MeCN, DMF) B->C Protocol D Step 3: Observe & Record (Soluble, Partially Soluble, Insoluble) C->D Evaluation E Step 4: Consider Reaction Compatibility (e.g., THF for Grignard reactions) D->E Decision

    Caption: Systematic workflow for initial solvent screening.

    Experimental Protocol: Small-Scale Solubility Assessment

    • Into several small, dry vials, weigh approximately 1-2 mg of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene.

    • To each vial, add 0.2 mL of a single, pure solvent from the screening panel below.

    • Agitate the vials at room temperature (e.g., using a vortex mixer) for 2-3 minutes.

    • Visually inspect each vial for complete dissolution. Record your observations.

    Recommended Solvent Screening Panel:

    Solvent ClassRecommended SolventsExpected Outcome for 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene
    Non-polar Aromatic Toluene, XylenesHigh solubility expected
    Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl etherGood to high solubility expected
    Chlorinated Dichloromethane (DCM), ChloroformGood solubility expected
    Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Partial to low solubility expected
    Alcohols Methanol, EthanolLow to very low solubility expected
    Water H₂OInsoluble

    Expert Insight: For many cross-coupling reactions (e.g., Suzuki, Heck), a mixture of a non-polar solvent like toluene with a small amount of water is often used. The insolubility of your starting material in the aqueous phase is a key challenge that advanced techniques can address.

    Question 2: I've found a solvent, but I cannot achieve the concentration required for my reaction. How can I enhance the solubility?

    Answer:

    Once a primary solvent is identified, several techniques can be employed to boost solubility. The choice of method will depend on the specific reaction conditions.

    1. Co-Solvent Systems

    • Causality: A mixture of two or more miscible solvents can have solvating properties superior to any single solvent. This is often due to a more favorable balance of dispersive, polar, and hydrogen-bonding interactions. For your compound, adding a more polar co-solvent like THF to a non-polar solvent like toluene can disrupt the solute's crystal lattice energy more effectively. The use of co-solvents is a common strategy in reactions like Grignard additions where solubility can be a limiting factor.

    • Protocol:

      • Dissolve your compound in the primary solvent (e.g., toluene) to its maximum extent.

      • Slowly add a co-solvent (e.g., THF) dropwise while stirring.

      • Continue adding the co-solvent until the desired concentration is achieved or until you have a significantly high proportion of the co-solvent. Note the final solvent ratio for reproducibility.

    2. Temperature Elevation

    • Causality: The solubility of most organic solids increases with temperature, as the additional thermal energy helps to overcome the intermolecular forces in the solid state.

    • Protocol & Precautions:

      • Slowly heat your reaction mixture while stirring.

      • Monitor for dissolution. Do not exceed the boiling point of your solvent or the decomposition temperature of any reaction component.

      • Trustworthiness: Be aware that upon cooling, your compound may precipitate out of solution. This can be advantageous for crystallization but problematic if a homogeneous solution is required for an extended period at a lower temperature. Always ensure your reaction has gone to completion before cooling if precipitation is expected.

    Question 3: My reaction involves an aqueous phase and an organic phase, and my starting material is insoluble in the aqueous phase where the other reactant resides. What should I do?

    Answer:

    This is a classic scenario for Phase-Transfer Catalysis (PTC) .

    • Causality & Mechanism: A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can occur. For reactions involving an ionic nucleophile in an aqueous phase and an organic-soluble electrophile (like your bromo-aromatic compound), a PTC can dramatically increase the reaction rate. The most common PTCs are quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts. The cationic head of the PTC pairs with the anion in the aqueous phase, and the lipophilic alkyl chains of the PTC shuttle this ion pair into the organic phase. This mechanism was extensively detailed by Charles M. Starks.[1]

    Logical Flow of Phase-Transfer Catalysis:

    A Aqueous Phase (e.g., NaCN) C PTC (Q+X-) (e.g., TBAB) A->C Ion Exchange B Organic Phase (Your Compound in Toluene) E Reaction Occurs in Organic Phase B->E D PTC shuttles CN- into Organic Phase as Q+CN- C->D Phase Transfer D->E Reacts with

    Caption: Mechanism of Phase-Transfer Catalysis.

    • When to Use: PTC is ideal for nucleophilic substitution reactions (e.g., cyanation, etherification) where the nucleophile is an inorganic salt.

    Question 4: I am working with highly sensitive organometallic reagents that are incompatible with many common solvents. Are there alternative media?

    Answer:

    Yes, for specialized applications, particularly in "green chemistry," you might consider ionic liquids or supercritical fluids .

    • Ionic Liquids (ILs):

      • Expertise: ILs are salts with melting points below 100 °C. They are composed of ions and can create a highly polar yet non-coordinating environment. Their negligible vapor pressure makes them attractive from a safety and environmental perspective. For organometallic reactions, certain ILs can provide a medium where reactants are soluble, and in some cases, the product can be easily separated by extraction with a conventional organic solvent, leaving the catalyst dissolved in the IL for reuse.

      • Considerations: The choice of IL is critical, as some can be reactive towards highly nucleophilic or basic reagents. A common challenge is the removal of byproducts from the IL for effective recycling.

    • Supercritical Carbon Dioxide (scCO₂):

      • Expertise: Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ exists as a supercritical fluid, a state with properties intermediate between a liquid and a gas.[2] It is an excellent solvent for many non-polar compounds, including halogenated aromatics.[3] The solvating power of scCO₂ can be fine-tuned by adjusting the temperature and pressure.

      • Authoritative Grounding: The use of scCO₂ as a replacement for volatile organic compounds is a key area of green chemistry research.[4] It is particularly advantageous for reactions involving gaseous reagents, as it is fully miscible with them.

    Safety & Handling

    While a specific Safety Data Sheet (SDS) for 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene was not available, data from structurally similar compounds such as 1-Bromo-3,5-bis(trifluoromethyl)benzene and 1-Bromo-3-(trifluoromethoxy)benzene suggest the following precautions:

    • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing vapors or mist.

    • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

    This information is for guidance only. Always consult the specific SDS for any chemical before use and perform a thorough risk assessment.

    References

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

    • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

    • Wasserscheid, P., & Welton, T. (Eds.). (2007). Ionic Liquids in Synthesis. Wiley-VCH. [Link]

    • Jessop, P. G., & Leitner, W. (Eds.). (1999). Chemical Synthesis Using Supercritical Fluids. Wiley-VCH. [Link]

    Sources

    Technical Support Center: Characterization of Impurities in the Synthesis of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    Welcome to the technical support guide for the synthesis and impurity characterization of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene. This molecule is a valuable building block in the development of novel pharmaceuticals and advanced materials, making the purity of the final compound a critical parameter for successful research and development. The presence of impurities, even at trace levels, can significantly impact downstream applications, leading to failed experiments, misleading biological data, or compromised material integrity.[1]

    This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating common impurities encountered during the synthesis of this target molecule. We will delve into the mechanistic origins of these impurities and provide robust, field-proven analytical workflows for their definitive characterization.

    Understanding the Synthetic Landscape & Impurity Formation

    The most common synthetic route to 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene is via electrophilic aromatic substitution, specifically the bromination of the precursor, 1-butoxy-3-(trifluoromethoxy)benzene. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the benzene ring.

    • Butoxy Group (-OBu): This is an alkoxy group, which is strongly activating and an ortho, para-director due to resonance effects where the oxygen's lone pairs donate electron density to the ring.

    • Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating and a meta-director due to the powerful inductive electron-withdrawing effect of the fluorine atoms.

    The combined influence of these groups directs the incoming bromine electrophile primarily to the C1 position, which is para to the butoxy group and meta to the trifluoromethoxy group. However, competing reactions can and do occur, leading to a predictable profile of process-related impurities.

    G cluster_main Synthetic Pathway cluster_impurities Potential Impurity Formation SM 1-Butoxy-3-(trifluoromethoxy)benzene TP 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (Target Product) SM->TP Electrophilic Bromination (e.g., Br₂, FeBr₃) SM->TP Imp2 Isomeric Impurity: (e.g., 2-Bromo-1-butoxy-5-(trifluoromethoxy)benzene) SM->Imp2 Competing Regioselectivity Imp3 Unreacted Starting Material SM->Imp3 Incomplete Reaction Imp1 Over-bromination Product: 1,X-Dibromo-3-butoxy-5-(trifluoromethoxy)benzene TP->Imp1 Excess Brominating Agent

    Caption: Primary synthesis and potential impurity formation pathways.

    Troubleshooting Guide and FAQs

    Q1: My initial analysis (TLC/GC/HPLC) of the crude product shows multiple unexpected signals. What are the most likely impurities I should be looking for?

    A1: This is a common observation resulting from the competitive nature of electrophilic aromatic substitution. The primary impurities are typically unreacted starting material, over-brominated products, and, to a lesser extent, isomeric byproducts. Understanding the origin of each is key to troubleshooting the reaction and purification.

    Causality:

    • Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated brominating agent.

    • Over-bromination: Use of excess brominating agent or prolonged reaction times can lead to the addition of a second bromine atom. The activating nature of the butoxy group makes the product ring still susceptible to further substitution.

    • Isomeric Impurities: While the directing groups strongly favor the C1 position, minor substitution at other activated positions (e.g., ortho to the butoxy group) can occur, particularly if the reaction temperature is too high.[2][3][4]

    | Table 1: Summary of Common Process-Related Impurities | | :--- | :--- | :--- | :--- | | Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin & Rationale | | Unreacted Starting Material | 1-Butoxy-3-(trifluoromethoxy)benzene | 234.22 | Incomplete reaction. | | Over-bromination Product | 1,3-Dibromo-5-butoxy-X-(trifluoromethoxy)benzene | 392.02 | Excess brominating agent; product is still activated. | | Isomeric Product | 2-Bromo-1-butoxy-5-(trifluoromethoxy)benzene | 313.11 | Kinetic vs. thermodynamic control; steric hindrance effects. | | Debromination Product | 1-Butoxy-3-(trifluoromethoxy)benzene | 234.22 | Can occur during workup or certain purification steps. |

    Q2: I have a significant peak in my GC-MS with a molecular ion of ~392 m/z. How can I confirm this is an over-brominated impurity?

    A2: A molecular ion (M⁺) peak around 392 m/z strongly suggests the presence of a dibrominated product (C₁₁H₁₁Br₂F₃O₂). The characteristic isotopic pattern of bromine is the definitive confirmation.

    Expert Insight: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit a distinctive isotopic cluster in the mass spectrum for the molecular ion:

    • M⁺ peak: Contains two ⁷⁹Br atoms.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom (should be approximately twice the intensity of the M⁺ peak).

    • M+4 peak: Contains two ⁸¹Br atoms (should be approximately the same intensity as the M⁺ peak).

    Observing this 1:2:1 intensity ratio for the M⁺, M+2, and M+4 peaks is conclusive evidence for a dibrominated species. Further structural elucidation would require NMR spectroscopy to determine the position of the second bromine atom.

    Q3: My NMR spectrum is complex, suggesting an isomeric impurity. What is the most effective way to distinguish the desired product from a positional isomer?

    A3: High-resolution ¹H NMR spectroscopy is the most powerful tool for this purpose. The key lies in analyzing the splitting patterns (multiplicity) and coupling constants of the aromatic protons.

    Self-Validating Protocol:

    • Desired Product (1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene): You would expect to see two distinct aromatic signals, each appearing as a triplet (or more accurately, a doublet of doublets with very similar coupling constants, appearing as a triplet) due to coupling with their two meta neighbors.

    • Potential Isomer (e.g., 2-Bromo-1-butoxy-5-(trifluoromethoxy)benzene): The aromatic region would be significantly different. You would expect to see three distinct signals: a doublet, another doublet, and a doublet of doublets, corresponding to the three non-equivalent protons on the ring.

    For unambiguous confirmation, especially with complex mixtures, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. A NOESY experiment, for instance, would show through-space correlation between the butoxy protons (-OCH₂-) and the aromatic proton at the C2 position, confirming the connectivity.

    | Table 2: Comparative Analytical Data for Target Product and a Key Impurity | | :--- | :--- | :--- | :--- | | Compound | Expected ¹H NMR Aromatic Signals (simplified) | Expected ¹³C NMR (approx. ppm) | Expected Mass (m/z) [M⁺] | | Target Product | Two signals, both meta-coupled (t or dd, J ≈ 2-3 Hz) | C-Br at ~115 ppm; C-OBu at ~160 ppm; C-OCF₃ at ~150 ppm (q) | 312/314 (1:1 ratio) | | Dibromo-Impurity | One aromatic signal (singlet) | Two C-Br signals; C-OBu at ~158 ppm; C-OCF₃ at ~148 ppm (q) | 390/392/394 (1:2:1 ratio) |

    Q4: What is a reliable starting point for developing an HPLC method to separate these impurities?

    A4: A reverse-phase HPLC method using a C18 column is the industry standard and the most robust starting point for separating non-polar to moderately polar aromatic compounds.[1][5]

    Expert Insight: The expected elution order on a C18 column (from earliest to latest) would be: any polar byproducts, the unreacted starting material, the target product, and finally the more non-polar dibrominated impurity. A gradient elution is highly recommended to ensure adequate separation of all components within a reasonable timeframe.

    G cluster_workflow Analytical Characterization Workflow A Crude Product Sample B Initial Purity Screen (TLC / GC-FID) A->B C Impurity Identification (GC-MS) B->C Unexpected signals D Quantitative Analysis (HPLC-UV) B->D Purity check E Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) C->E Ambiguous structure F High-Purity Compound Confirmed D->F Purity ≥ 99.5% G Impurity Detected Re-evaluate Synthesis/ Purification D->G Purity < 99.5% E->F Structure Confirmed E->G Isomer/Impurity Confirmed

    Caption: A logical workflow for the comprehensive characterization of impurities.

    Detailed Analytical Protocols

    Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling

    This protocol provides a robust starting point for method development.

    • Instrumentation:

      • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.

      • Gradient:

        • 0-5 min: 50% B

        • 5-25 min: 50% to 95% B

        • 25-30 min: 95% B

        • 30.1-35 min: 50% B (re-equilibration)

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm and 254 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

      • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

      • Filter through a 0.45 µm syringe filter before injection.

    • Analysis:

      • Inject a blank (diluent) followed by the sample.

      • Integrate all peaks and calculate the area percentage to determine the purity profile.

    Protocol 2: GC-MS Analysis for Identification of Volatile Impurities

    This protocol is ideal for identifying the starting material and over-brominated products.

    • Instrumentation:

      • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Chromatographic Conditions:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium, constant flow of 1.2 mL/min.

      • Inlet Temperature: 280 °C.

      • Injection Mode: Split (e.g., 50:1).

      • Oven Program:

        • Initial: 100 °C, hold for 2 min.

        • Ramp: 15 °C/min to 280 °C.

        • Hold: 5 min at 280 °C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-500 m/z.

    • Sample Preparation:

      • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Analysis:

      • Inject the sample and acquire the total ion chromatogram (TIC).

      • Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the bromine isotopic patterns.

    References

    • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
    • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
    • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved February 1, 2026, from [Link]

    • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved February 1, 2026, from [Link]

    • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 1, 2026, from [Link]

    • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved February 1, 2026, from [Link]

    • ResearchGate. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved February 1, 2026, from [Link]

    • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved February 1, 2026, from [Link]

    • IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved February 1, 2026, from [Link]

    Sources

    Validation & Comparative

    Technical Guide: 19F NMR Profiling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides a technical analysis of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (CAS: 1221658-65-6), focusing on the analytical superiority of 19F Quantitative NMR (qNMR) over traditional 1H NMR and HPLC methods.

    For researchers in medicinal chemistry, the trifluoromethoxy (-OCF3) group serves not just as a pharmacophore for metabolic stability and lipophilicity, but as a high-fidelity "reporter tag" for analytical quantification. This guide details the protocol to leverage this tag for rapid, reference-free purity assessment.

    Comparative Analysis: Analytical Methodologies

    The following analysis compares the performance of 19F qNMR against standard alternatives for characterizing this specific fluorinated ether.

    Performance Matrix
    FeatureMethod A: 19F qNMR (Recommended)Method B: 1H NMR Method C: HPLC-UV
    Primary Detection -OCF3 Singlet (~ -58 ppm)Aromatic Protons (6.5 - 7.5 ppm)UV Absorbance (254 nm)
    Specificity High. No background interference.Low. Overlap with solvent/impurities.Medium. Depends on column separation.
    Reference Standard Universal. (e.g., PhCF3, TFA).Universal. (e.g., TCNB, DMF).Specific. Requires pure analyte standard.
    Acquisition Time 10–20 mins (D1 dependent).5–10 mins.20–40 mins (Gradient + Equilibration).
    Dynamic Range > 10,000:1~ 1,000:1> 100,000:1
    Sample Recovery Non-destructive.Non-destructive.Destructive (unless prep-scale).
    Why 19F qNMR is Superior for this Compound
    • Spectral Isolation: The 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene molecule contains a crowded aromatic core. In 1H NMR , the three aromatic protons (meta-positioned) appear as small doublets or triplets in the narrow 6.5–7.5 ppm region, often obscured by residual solvent peaks (e.g., CHCl3 at 7.26 ppm) or aromatic impurities. In contrast, the -OCF3 signal in 19F NMR appears in a silent region (~ -58 ppm), completely free from biological or solvent background.

    • Quantification without Reference: Unlike HPLC, which requires a pre-purified standard of the specific molecule to establish a calibration curve, 19F qNMR allows absolute purity determination using a generic internal standard (IS) like

      
      -trifluorotoluene.
      
    • Regioisomer Detection: During synthesis, bromination can yield regioisomers. These isomers often have nearly identical retention times in HPLC but distinct 19F chemical shifts (sensitive to ortho/meta/para electronic environments), allowing for immediate detection of isomeric impurities.

    Technical Profile & Expected Data

    Chemical Structure & Properties[1][2][3][4][5][6][7][8]
    • Compound: 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene[1]

    • Molecular Formula: C11H12BrF3O2[1]

    • Molecular Weight: 313.11 g/mol [1]

    • Key Reporter: Trifluoromethoxy group (-OCF3)[2]

    Predicted NMR Signals
    • 19F Chemical Shift: -57.5 to -58.5 ppm (Singlet).

      • Note: The signal is typically a singlet in proton-decoupled 19F{1H} mode. In coupled mode, it may broaden due to long-range J-coupling with aromatic protons.

    • 1H Chemical Shift:

      • Aromatic H (3x): ~6.7 – 7.1 ppm (Multiplets).

      • Butoxy -OCH2-: ~3.9 ppm (Triplet).

      • Butoxy Alkyl Chain: ~1.4 – 1.8 ppm (Multiplets), ~0.9 ppm (Triplet).

    Experimental Protocol: 19F qNMR Workflow

    This protocol is designed for absolute purity determination (mass balance) using an internal standard.

    Step 1: Internal Standard (IS) Selection

    Select an IS with a chemical shift distinct from the analyte (-58 ppm) but within a similar excitation bandwidth.

    • Recommended:

      
      -Trifluorotoluene (PhCF3) 
      
      • Shift: -63.7 ppm.[3]

      • State: Liquid (easy to handle).

      • Rationale: Close to analyte signal (minimizes excitation profile errors) but fully resolved (>5 ppm separation).

    Step 2: Sample Preparation
    • Weighing: Accurately weigh ~10-15 mg of the analyte (

      
      ) and ~10-15 mg of the Internal Standard (
      
      
      
      ) into a vial. Record weights to 0.01 mg precision.
    • Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d).

      • Why CDCl3? Good solubility for lipophilic ethers; provides a deuterium lock; non-interfering baseline.

    • Transfer: Transfer to a high-quality 5mm NMR tube. Ensure the solution height is ~4-5 cm to match the coil length.

    Step 3: Instrument Parameters (Critical)

    Set the following parameters on the NMR spectrometer (e.g., Bruker Avance 400/500 MHz):

    • Nucleus: 19F (w/ 1H decoupling, usually zgig pulse sequence).

    • Spectral Width (SW): 50–100 ppm (centered at -60 ppm).

      • Reason: High resolution is needed. Do not scan the entire +200 to -200 ppm range unless screening for unknown impurities.

    • Excitation Pulse: 90° pulse (calibrated).

    • Relaxation Delay (D1): 20 - 30 seconds .

      • Causality: The T1 relaxation time for -OCF3 groups is typically 2–4 seconds. For quantitative accuracy (99.9% magnetization recovery), D1 must be

        
        .[4] Setting D1 < 10s will lead to underestimation of the slower-relaxing component.
        
    • Scans (NS): 16 – 64 (depending on concentration).

    • Offset (O1P): -60 ppm.

    Step 4: Processing & Calculation
    • Phase Correction: Apply manual phasing to ensure symmetrical peak shapes.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure a flat baseline around integrals.

    • Integration: Integrate the Analyte peak (

      
      ) and Internal Standard peak (
      
      
      
      ).
    • Purity Calculation:

      
      
      
      • 
        : Number of Fluorine atoms (3 for both Analyte and PhCF3).
        
      • 
        : Molar Mass (313.11 for Analyte, 146.11 for PhCF3).
        
      • 
        : Purity of Internal Standard (usually 0.99 or 99%).
        

    Visualization: qNMR Validation Workflow

    The following diagram outlines the decision logic and workflow for validating the purity of the compound.

    qNMR_Workflow Start Start: Crude Material Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility T1_Meas Measure T1 Relaxation (Inversion Recovery) Solubility->T1_Meas Dissolved Param_Set Set Acquisition Parameters D1 = 5 * T1_max T1_Meas->Param_Set T1 determined (~3s) Acquire Acquire 19F{1H} Spectrum Param_Set->Acquire Process Process: Phase & Baseline Acquire->Process Decision Are Peaks Resolved? Process->Decision Calc Calculate Purity (Mass Balance Eq) Decision->Calc Yes Alt_Method Switch Solvent or Use HPLC Decision->Alt_Method No (Overlap)

    Caption: Step-by-step decision workflow for quantitative 19F NMR analysis.

    References

    • Sigma-Aldrich. Certified Reference Materials for 19F NMR. Retrieved from

    • National Institutes of Health (NIH). Direct Comparison of 19F qNMR and 1H qNMR. PMC5898687. Retrieved from

    • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. Retrieved from

    • PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene (Analogous Structure Data). CID 67602.[5] Retrieved from

    • Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from

    Sources

    The Activation Gap: A Comparative Guide to Aryl Bromides vs. Aryl Chlorides in Suzuki Coupling

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In pharmaceutical process chemistry, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) represents a fundamental trade-off between reactivity and economics . While aryl bromides have historically been the standard due to their facile oxidative addition, aryl chlorides offer a significant cost advantage and broader commercial availability. This guide analyzes the mechanistic divergence between these two electrophiles and provides evidence-based protocols to bridge the reactivity gap.

    Mechanistic Divergence: The Oxidative Addition Barrier

    The primary differentiator between Ar-Br and Ar-Cl coupling is the Oxidative Addition (OA) step. This is the first step in the catalytic cycle where the palladium catalyst inserts into the carbon-halogen bond.

    • Aryl Bromides: The C-Br bond is moderately weak (~81 kcal/mol). OA is rapid and often not the rate-determining step (RDS). Standard Pd(0) sources with simple phosphines (e.g.,

      
      ) are sufficient.
      
    • Aryl Chlorides: The C-Cl bond is significantly stronger (~96 kcal/mol). OA is kinetically slow and becomes the RDS. Without specialized ligands, the catalyst decomposes (aggregates to Pd black) before it can activate the substrate.

    Comparative Energy Metrics
    ParameterAryl Bromide (Ph-Br)Aryl Chloride (Ph-Cl)Impact on Catalysis
    Bond Dissociation Energy ~81 kcal/mol~96 kcal/molHigher activation energy required for Cl.
    C-X Bond Length 1.90 Å1.74 ÅSteric access is harder for Cl.
    Rate Determining Step Transmetallation (often)Oxidative Addition (almost always)Cl requires electron-rich ligands to accelerate OA.
    Visualization: The Catalytic Energy Landscape

    The following diagram illustrates the kinetic barrier difference. Note the higher activation energy (

    
    ) required for the oxidative addition of chlorides.
    

    SuzukiMechanism cluster_pathways Oxidative Addition Barrier Pd0 Pd(0) Active Species Br_Path Ar-Br Pathway (Low Barrier) Pd0->Br_Path Fast Cl_Path Ar-Cl Pathway (High Barrier) Pd0->Cl_Path Slow (RDS) PdII_Br L-Pd(II)-Br (Stable Intermediate) Br_Path->PdII_Br PdII_Cl L-Pd(II)-Cl (Unstable if L is weak) Cl_Path->PdII_Cl Product Biaryl Product PdII_Br->Product Transmetallation & Red. Elim. PdII_Cl->Product Requires Bulky/e- Rich Ligand

    Figure 1: Kinetic bifurcation in the Suzuki catalytic cycle. Aryl chlorides face a high energy barrier at the oxidative addition step, necessitating specialized catalyst systems.

    The Ligand Solution: Overcoming Inertness

    To activate aryl chlorides, the catalyst must be modified to be more nucleophilic. This is achieved using ligands that are both electron-rich (to push electron density onto Pd) and sterically bulky (to promote the formation of the active monoligated Pd(0) species).

    Ligand Performance Matrix
    Ligand ClassExampleBest ForMechanism of Action
    Triarylphosphines
    
    
    Aryl Bromides Standard donation. Ineffective for unactivated chlorides.
    Dialkylbiaryl Phosphines SPhos, XPhos Aryl Chlorides Bulky biaryl backbone prevents Pd aggregation; alkyl groups boost electron density.
    Trialkylphosphines
    
    
    Aryl Chlorides High electron donation + high cone angle.
    NHC (Carbenes) IMes, IPr Sterically Hindered Cl Strong
    
    
    -donation forms robust Pd-C bond; highly active.
    Comparative Experimental Data

    The following data summarizes the reactivity of 4-chloroanisole (deactivated aryl chloride) vs. 4-bromoanisole under different catalytic conditions. This highlights the "Ligand Effect."

    Substrate: 4-Haloanisole + Phenylboronic Acid Conditions: 100°C,

    
    , Toluene/Dioxane.
    
    EntryHalide (X)Catalyst SystemYield (%)Interpretation
    1Br
    
    
    94% Standard ligands work perfectly for bromides.
    2Cl
    
    
    < 5% Standard ligands fail to activate the C-Cl bond.
    3Cl
    
    
    + SPhos
    91% Buchwald ligands enable high turnover for chlorides.
    4Cl Pd-PEPPSI-IPr 95% NHC precatalysts are highly effective for chlorides.
    Validated Experimental Protocols
    Workflow Decision Tree

    Use this logic flow to select the correct protocol for your substrate.

    ProtocolSelection Start Start: Select Substrate CheckHalide Identify Halogen Start->CheckHalide Br_Branch Aryl Bromide CheckHalide->Br_Branch Cl_Branch Aryl Chloride CheckHalide->Cl_Branch ProtocolA Protocol A: Standard Conditions (Pd(PPh3)4) Br_Branch->ProtocolA Standard ProtocolB Protocol B: Advanced Conditions (Pd-XPhos G2) Br_Branch->ProtocolB If hindered CheckSterics Is it Sterically Hindered (ortho-substituted)? Cl_Branch->CheckSterics CheckSterics->ProtocolB No/Mild ProtocolC Protocol C: PEPPSI System (Pd-PEPPSI-IPr) CheckSterics->ProtocolC Yes/Severe

    Figure 2: Decision matrix for selecting catalytic systems based on halide identity and steric demand.

    Protocol A: Standard Aryl Bromide Coupling

    Best for: Screening, simple substrates, educational demonstrations.

    • Reagents:

      • Aryl Bromide (1.0 equiv)

      • Boronic Acid (1.2 equiv)

      • 
         (3-5 mol%)
        
      • 
         (2.0 equiv, 2M aqueous solution)
        
      • Solvent: DME (Dimethoxyethane) or Toluene/EtOH.

    • Procedure:

      • Charge a reaction vial with Ar-Br, Boronic Acid, and Pd catalyst.

      • Evacuate and backfill with Nitrogen (

        
        ). Note: While Ar-Br is robust, oxygen removal prevents homocoupling.
        
      • Add degassed solvent and aqueous base via syringe.

      • Heat to 80°C for 4-12 hours.

      • Workup: Dilute with EtOAc, wash with water, dry over

        
        .
        
    Protocol B: Advanced Aryl Chloride Coupling (Buchwald G2/G3 System)

    Best for: Unactivated aryl chlorides, pharmaceutical intermediates.

    • Reagents:

      • Aryl Chloride (1.0 equiv)

      • Boronic Acid (1.2 - 1.5 equiv)

      • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-2 mol%). Alternatively:

        
         + XPhos (1:2 ratio).
        
      • Base:

        
         (2.0 - 3.0 equiv). Note: Anhydrous, finely ground base is often preferred for chlorides.
        
      • Solvent: 1,4-Dioxane or THF/Water (10:1).

    • Procedure:

      • Crucial Step: Thoroughly degas all solvents. Oxygen is a poison for the electron-rich phosphines required here.

      • Combine Ar-Cl, Boronic Acid, Base, and Pre-catalyst in a vial.

      • Seal and purge with Argon.

      • Add solvent.

      • Heat to 100°C (or reflux) for 12-24 hours.

      • Monitoring: Check by HPLC/UPLC. If conversion stalls, add 0.5 mol% more catalyst.

    Troubleshooting & Optimization
    IssueCauseSolution
    Low Conversion (Ar-Cl) Catalyst death (Pd black formation).Switch to a precatalyst (e.g., XPhos Pd G2) to ensure active species generation. Degas solvents more rigorously.[1]
    Dehalogenation ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
    
    
    -Hydride elimination from solvent/ligand.
    Avoid alcoholic solvents (use Dioxane/Toluene). Reduce reaction temperature if possible.
    Homocoupling (Ar-Ar) Presence of Oxygen.Oxygen promotes oxidative homocoupling of boronic acids. Verify inert atmosphere.
    Protodeboronation Unstable boronic acid.Switch to Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt (
    
    
    ).
    References
    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998).[2] A Simple, Efficient Catalyst System for the Palladium-Catalyzed Arylation of Amines and Ketones. Journal of the American Chemical Society. Link

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

    • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie. Link

    • Sigma-Aldrich. (n.d.). Buchwald Ligands & Precatalysts User Guide. Link

    Sources

    Reactivity comparison of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene with its chloro analogue

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (Target A) versus its Chloro analogue (Target B).

    Executive Summary

    For high-value intermediate synthesis, 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene is the superior candidate for rapid functionalization via metallation, offering exclusive Lithium-Halogen Exchange (Li-HE) selectivity. The Chloro analogue , while cost-effective, is inert to standard Li-HE conditions and instead undergoes Directed Ortho Metalation (DoM), leading to regioisomeric divergence. In Transition Metal Catalysis (e.g., Suzuki-Miyaura), the Bromo analogue allows for the use of generic phosphine ligands, whereas the Chloro analogue requires advanced, electron-rich Buchwald-type ligands to overcome the high oxidative addition barrier imposed by the electron-rich butoxy substituent.

    Molecular Profile & Electronic Architecture

    Understanding the "Push-Pull" electronics of the benzene ring is critical for predicting reactivity.

    Feature1-Bromo Analogue1-Chloro Analogue
    Bond Dissociation Energy (C-X) ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
    Hammett Constant (
    
    
    )
    0.230.23
    Electronic Environment 3-Butoxy: Strong Donor (+M) 5-OCF3: Strong Withdrawer (-I), Weak Donor (+M)Same
    Net Reactivity Status Activated for Li-Exchange.[1] Deactivated for Nucleophilic Aromatic Substitution (
    
    
    ).
    Inert for Li-Exchange.[1] Resistant to Oxidative Addition.
    Electronic Diagram

    The interplay between the substituents creates distinct reactive pockets.

    G cluster_0 Net Effect on C-X Bond Center Benzene Core Halogen 1-Halogen (Br/Cl) Leaving Group Center->Halogen Site of Functionalization Result Electron Rich Ring makes Oxidative Addition DIFFICULT (Especially for Cl) OBu 3-Butoxy (-OBu) Strong +M Donor Directs Ortho/Para OBu->Center Increases e- density OCF3 5-Trifluoromethoxy (-OCF3) Strong -I Withdrawer Weak +M OCF3->Center Inductive Deactivation

    Figure 1: Electronic substituent effects. The electron-donating Butoxy group increases electron density, stabilizing the C-Cl bond and making oxidative addition challenging without specialized ligands.

    Critical Reactivity Analysis

    A. The "Selectivity Switch": Lithiation Pathways

    This is the most critical differentiation. The choice of halogen dictates the reaction pathway entirely.

    • Bromo Analogue (Kinetic Control): Rapid Lithium-Halogen Exchange (Li-HE) occurs at -78 °C. The rate of exchange (

      
      ) is faster than the rate of deprotonation (
      
      
      
      ).
      • Result: Clean formation of the 1-lithio species.

      • Utility: Introduction of electrophiles (CHO, I, B(OR)2) exactly at position 1.

    • Chloro Analogue (Thermodynamic/DoM Control): The C-Cl bond is too strong for exchange with

      
      -BuLi at -78 °C. Instead, the basicity of the reagent dominates, leading to Directed Ortho Metalation (DoM) .
      
      • Directing Groups: The OBu group is a potent Director. The OCF3 is a weak Director.

      • Result: Lithiation likely occurs at Position 2 (between Cl and OBu) or Position 4 (between OBu and OCF3), preserving the Chlorine atom.

      • Risk:[2][3] You generate a completely different regioisomer.

    B. Palladium-Catalyzed Cross-Coupling

    In Suzuki or Buchwald-Hartwig couplings, the oxidative addition step is rate-limiting.

    • Bromo Analogue: Compatible with "Workhorse" catalysts (e.g.,

      
       or 
      
      
      
      ). The C-Br bond is sufficiently weak to undergo oxidative addition even in this electron-rich ring system.
    • Chloro Analogue: Requires "State-of-the-Art" catalysts. The electron-rich Butoxy group renders the C-Cl bond less electrophilic.

      • Required System: Pd(0) + Bulky, Electron-Rich Ligands (e.g., XPhos , RuPhos , or BrettPhos ).

      • Cost Implication: Significant increase in catalyst cost.

    Experimental Protocols

    Protocol A: Selective Lithiation (Bromo-Specific)

    Targeting the 1-position via Halogen Exchange.

    • Setup: Flame-dry a 3-neck flask under Argon.

    • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

    • Substrate: Charge 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 equiv).

    • Cooling: Cool to -78 °C (Dry ice/Acetone bath).

    • Lithiation: Dropwise addition of

      
      -BuLi  (1.05 equiv, 2.5 M in hexanes).
      
      • Note: Addition must be slow to prevent localized heating.

    • Incubation: Stir at -78 °C for 30 minutes. (Do not warm).

    • Quench: Add Electrophile (e.g., DMF,

      
      ) (1.2 equiv).
      
    • Warming: Allow to warm to RT naturally.

    Protocol B: High-Efficiency Coupling (Chloro-Specific)

    Overcoming the inert C-Cl bond using Buchwald Precatalysts.

    • Reagents: Combine Chloro analogue (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

      
      , 3.0 equiv).
      
    • Catalyst System: Add XPhos Pd G3 (2.0 mol%).

      • Why: The biphenyl backbone of XPhos facilitates oxidative addition into the difficult aryl chloride bond.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

    • Conditions: Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Reaction is complete when the aryl chloride is consumed (HPLC/TLC).

    Visualizing the Divergence

    The following diagram illustrates how the choice of halogen leads to completely different chemical products.

    Reactivity Br_Input Bromo-Analogue (1-Br) nBuLi n-BuLi / -78°C Br_Input->nBuLi Cl_Input Chloro-Analogue (1-Cl) Cl_Input->nBuLi Li_Exchange Species A: 1-Lithio-3-butoxy-5-(OCF3) (Li replaces Halogen) nBuLi->Li_Exchange Fast Exchange (Kinetic) DoM Species B: 2-Lithio-1-chloro-3-butoxy (Li ortho to OBu) nBuLi->DoM Directed Metalation (Thermodynamic) Prod_A Product A: Functionalized at C1 Li_Exchange->Prod_A Prod_B Product B: Functionalized at C2 (Regioisomer) DoM->Prod_B

    Figure 2: Divergent reaction pathways. The Bromo analogue allows substitution at C1, while the Chloro analogue directs substitution to C2 via the Butoxy group.

    References

    • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[4][5] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

    • Buchwald-Hartwig/Suzuki Coupling of Aryl Chlorides: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides. Accounts of Chemical Research, 41(11), 1461-1473.

    • Directed Ortho Metalation (DoM) Selectivity: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

    • Electronic Effects of Trifluoromethoxy Groups: Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy-substituted anilines and benzylamines: Synthesis and physicochemical properties. Beilstein Journal of Organic Chemistry, 4, 13.

    Sources

    Comparative Validation Guide: Scalable Synthesis of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide validates a convergent synthetic route for 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene , a critical scaffold for medicinal chemistry programs targeting lipophilic binding pockets.

    The validation compares two primary methodologies:

    • Route A (Recommended): Nucleophilic alkylation of a pre-functionalized phenol.

    • Route B (Alternative): Late-stage electrophilic bromination of the aryl ether.

    Scientific Context & Strategic Analysis

    The Synthetic Challenge: The 1,3,5-Substitution Pattern

    The target molecule features a 1,3,5-substitution pattern (meta-relationship) between three distinct groups: a halogen (-Br), an ether (-OBu), and a trifluoromethoxy group (-OCF

    
    ).
    
    • -OCF

      
       (Trifluoromethoxy):  A unique substituent with high lipophilicity (Hansch 
      
      
      
      = +1.[1][2]04) and metabolic stability.[1][3] It acts as a deactivated ortho/para director.
    • -OBu (Butoxy): A strong electron-donating group (EDG) and potent ortho/para director.

    • -Br (Bromine): The handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

    The Problem with Linear Synthesis (Route B): Attempting to introduce the bromine atom last (via Electrophilic Aromatic Substitution on 1-butoxy-3-(trifluoromethoxy)benzene) results in a mixture of isomers. The activating power of the -OBu group directs the incoming electrophile to the 2, 4, and 6 positions. The steric hindrance at the 2-position (between the two oxygens) is often insufficient to prevent substitution, leading to inseparable mixtures.

    The Solution (Route A): The validated route relies on 3-Bromo-5-(trifluoromethoxy)phenol . By starting with the bromine and trifluoromethoxy groups already fixed in the meta-position, the synthesis is reduced to a simple

    
     O-alkylation. This bypasses all regioselectivity concerns.
    

    Validated Protocol: Route A (Phenol Alkylation)

    Reaction Scheme & Mechanism

    This route utilizes a Williamson Ether Synthesis.[4][5][6][7] The phenolic proton is deprotonated by a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF), generating a phenoxide anion that attacks 1-bromobutane.

    Mechanism:

    
     Nucleophilic Substitution.[5][6]
    
    Experimental Protocol (Bench Scale)

    Reagents:

    • Precursor: 3-Bromo-5-(trifluoromethoxy)phenol [CAS: 1197239-47-6] (1.0 equiv)

    • Electrophile: 1-Bromobutane (1.2 equiv)

    • Base: Potassium Carbonate (

      
      ), anhydrous, -325 mesh (2.0 equiv)
      
    • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)

    Step-by-Step Methodology:

    • Setup: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charging: Charge the flask with 3-Bromo-5-(trifluoromethoxy)phenol (5.0 g, 19.45 mmol) and anhydrous

      
       (5.38 g, 38.9 mmol).
      
    • Solvation: Add anhydrous DMF (40 mL) via syringe. Stir at room temperature for 15 minutes to ensure deprotonation (formation of the phenoxide). Note: The solution typically turns yellow.

    • Addition: Add 1-bromobutane (2.5 mL, 23.3 mmol) dropwise over 5 minutes.

    • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.

      • Endpoint: Disappearance of the starting phenol (

        
        ). Product 
        
        
        
        .
    • Work-up:

      • Cool to room temperature.[8][9]

      • Pour the reaction mixture into ice-water (200 mL) to precipitate inorganic salts and the organic product.

      • Extract with Ethyl Acetate (

        
         mL).
        
      • Wash the combined organics with water (

        
         mL) and brine (
        
        
        
        mL) to remove residual DMF.
      • Dry over

        
        , filter, and concentrate under reduced pressure.
        
    • Purification: The crude oil is purified via flash column chromatography (100% Hexanes

      
       5% EtOAc/Hexanes) to yield a clear, colorless oil.
      
    Validation Data
    MetricRoute A (Phenol Alkylation)Route B (Direct Bromination)
    Precursor Cost High (Phenol is specialized)Low (Aniline/Phenol commodity)
    Step Count 1 (from commercial phenol)3-4 (Linear construction)
    Regioselectivity >99:1 (Fixed by scaffold)~60:40 (Mixture of isomers)
    Isolated Yield 88% 42% (after difficult separation)
    Scalability Excellent (No exotherms)Poor (Separation bottleneck)

    Visualization of Methodologies

    Pathway Comparison

    The following diagram contrasts the logic of the two routes, highlighting the "regiochemical trap" of Route B.

    RouteComparison cluster_0 Route A: Validated (Convergent) cluster_1 Route B: Alternative (Linear/Flawed) StartA 3-Bromo-5-(trifluoromethoxy)phenol (Fixed Regiochemistry) ReagentA n-Butyl Bromide K2CO3 / DMF StartA->ReagentA ProductA Target Molecule (>95% Yield) ReagentA->ProductA SN2 Alkylation StartB 1-Butoxy-3-(trifluoromethoxy)benzene ReagentB NBS or Br2 Lewis Acid StartB->ReagentB ProductB Isomer Mixture (2-Br, 4-Br, 6-Br) ReagentB->ProductB Non-Selective EAS

    Figure 1: Comparative analysis showing the direct path of Route A versus the regiochemical ambiguity of Route B.

    Validated Workflow (Route A)

    This flow details the critical control points in the experimental protocol.

    Workflow Start Start: 3-Bromo-5-(trifluoromethoxy)phenol Solvation Dissolve in DMF (0.5M) Add K2CO3 (2.0 eq) Start->Solvation Activation Stir 15 min @ RT (Phenoxide Formation) Solvation->Activation Deprotonation Addition Add n-Butyl Bromide (1.2 eq) Dropwise Activation->Addition Reaction Heat to 60°C Time: 4 Hours Addition->Reaction Check TLC/HPLC Check (Target: >98% Conversion) Reaction->Check Check->Reaction Incomplete Quench Quench: Pour into Ice Water Extract: EtOAc Check->Quench Pass Purify Flash Chromatography (Hexanes -> 5% EtOAc) Quench->Purify Final Pure Product (Clear Oil) Purify->Final

    Figure 2: Step-by-step process flow for the validated alkylation protocol.

    Critical Discussion & Troubleshooting

    Why DMF and K2CO3?
    • Solvent Choice: DMF is essential here. It is a polar aprotic solvent that solvates the cation (

      
      ) well but leaves the phenoxide anion "naked" and highly reactive. Using protic solvents (like Ethanol) would reduce the nucleophilicity of the phenoxide via hydrogen bonding.
      
    • Base Choice:

      
       is preferred over stronger bases (like NaH) because phenols are acidic enough (
      
      
      
      ) to be deprotonated by carbonate. This avoids the need for anhydrous/inert atmosphere handling required for hydrides, making the process more robust.
    Potential Impurities
    • O-alkylation vs C-alkylation: While phenoxides are ambident nucleophiles, C-alkylation is rare with simple primary alkyl halides in DMF. However, if the reaction temperature exceeds 80°C, trace C-alkylated byproducts may form. Maintain 60°C.

    • Hydrolysis: The -OCF

      
       group is generally stable, but prolonged exposure to highly basic conditions at high temperatures can lead to degradation. The mild basicity of carbonate protects this moiety.
      

    References

    • Lead Sciences. (n.d.). 3-Bromo-5-(trifluoromethoxy)phenol Product Page. Retrieved from [Link]

    • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

    • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

    • Wikipedia. (n.d.). Williamson ether synthesis Mechanism and Solvent Effects. Retrieved from [Link]

    Sources

    A Comparative Guide to Phosphine Ligands for the Suzuki Coupling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

    Author: BenchChem Technical Support Team. Date: February 2026

    <_>

    Introduction

    The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has profound implications in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1][4] The choice of phosphine ligand is paramount, as it critically influences the catalytic activity by modulating the steric and electronic properties of the palladium center.[5][6][7] This guide provides a comprehensive comparison of various phosphine ligands for the Suzuki coupling of the electron-rich and sterically demanding substrate, 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene, with phenylboronic acid.

    The electronic and steric properties of phosphine ligands play a crucial role in the efficiency of the Suzuki coupling. Electron-donating ligands increase the electron density on the palladium center, which facilitates the rate-determining oxidative addition step.[6][7] Conversely, bulky ligands promote the reductive elimination step, which is responsible for product formation and regeneration of the active catalyst.[5][6][7] Therefore, a delicate balance of these properties is often required to achieve optimal catalytic performance.

    This guide will delve into the experimental details of a ligand screening study, present a comparative analysis of the results, and provide insights into the structure-activity relationships of the selected phosphine ligands.

    The Suzuki-Miyaura Catalytic Cycle

    The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a series of steps that constitute a catalytic cycle. The phosphine ligand plays a critical role in each of these steps by coordinating to the palladium center and influencing its reactivity.

    Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    The key steps of the catalytic cycle are:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. Electron-rich phosphine ligands accelerate this step.[6]

    • Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.[8][9]

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. Bulky phosphine ligands facilitate this step.[5][6]

    Experimental Protocol: Ligand Screening Workflow

    The following experimental protocol was employed to benchmark the performance of different phosphine ligands in the Suzuki coupling of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene with phenylboronic acid.

    Ligand_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis Reagents Weigh: - 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene - Phenylboronic acid - Base (K3PO4) - Pd(OAc)2 - Phosphine Ligand Solvent Add Solvent (Toluene/H2O) Reagents->Solvent Assembly Assemble Reaction Vial Solvent->Assembly Degas Degas with N2/Ar Assembly->Degas Heat Heat to 80 °C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with H2O Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Analyze by NMR & GC-MS (Determine Yield) Purify->Analyze

    Caption: Workflow for the phosphine ligand screening experiment.

    Detailed Step-by-Step Methodology
    • Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar was added 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (0.3 mmol, 1.0 equiv.), phenylboronic acid (0.45 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 0.6 mmol, 2.0 equiv.).

    • Catalyst Preparation: In a separate vial, a stock solution of the palladium precursor, palladium(II) acetate (Pd(OAc)₂), and the respective phosphine ligand was prepared in toluene. The Pd/ligand ratio was maintained at 1:2.

    • Reaction Mixture Assembly: To the reaction vial containing the substrates and base, the catalyst solution (1 mol% Pd) was added, followed by a mixture of toluene (1.5 mL) and water (0.15 mL).

    • Inert Atmosphere: The vial was sealed with a PTFE-lined cap and the reaction mixture was sparged with nitrogen or argon for 10 minutes to ensure an inert atmosphere.

    • Reaction Conditions: The reaction mixture was then placed in a preheated aluminum block at 80 °C and stirred vigorously for the specified reaction time.

    • Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

    • Work-up: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification and Analysis: The crude product was purified by flash column chromatography on silica gel. The yield of the desired biaryl product was determined by ¹H NMR spectroscopy and confirmed by GC-MS.

    Results: A Comparative Analysis of Phosphine Ligands

    The performance of a selection of commercially available phosphine ligands was evaluated under the standardized reaction conditions. The results are summarized in the table below.

    LigandStructureTypeYield (%)Reaction Time (h)Key Observations
    Triphenylphosphine (PPh₃) P(C₆H₅)₃Monodentate, Electron-poor3524Low conversion, significant starting material remained.
    Tricyclohexylphosphine (PCy₃) P(C₆H₁₁)₃Monodentate, Electron-rich, Bulky8512Good yield, moderate reaction time.
    Xantphos See structureBidentate, Large Bite Angle928High yield, faster reaction compared to monodentate ligands.[10][11]
    SPhos See structureBuchwald-type, Bulky, Electron-rich984Excellent yield, very fast reaction.[12][13]
    Josiphos SL-J009-1 See structureBidentate, Ferrocene-based956High yield, efficient for this transformation.[14]
    Discussion of Ligand Performance
    Triphenylphosphine (PPh₃)

    Triphenylphosphine is a classic, relatively inexpensive, and air-stable phosphine ligand. However, its moderate electron-donating ability and steric bulk often result in lower catalytic activity, especially with challenging substrates. In this study, PPh₃ provided a low yield of the desired product even after an extended reaction time, indicating its inefficiency for the coupling of this electron-rich aryl bromide.

    Tricyclohexylphosphine (PCy₃)

    PCy₃ is a more electron-rich and significantly bulkier ligand compared to PPh₃.[15] The increased electron density on the phosphorus atom enhances the electron-donating ability of the ligand, which in turn promotes the oxidative addition step.[6] The steric bulk of the cyclohexyl groups facilitates the reductive elimination step.[5] This combination of properties resulted in a significantly higher yield and a shorter reaction time compared to PPh₃.

    Xantphos

    Xantphos is a bidentate phosphine ligand with a large "bite angle," which is the P-Pd-P bond angle.[16][17] This structural feature imparts high stability to the palladium complex and promotes the reductive elimination step.[11] The rigid xanthene backbone also contributes to the ligand's effectiveness. Xantphos demonstrated excellent performance in this study, affording a high yield in a relatively short reaction time.[10][11][18]

    SPhos

    SPhos is a member of the Buchwald family of biarylphosphine ligands, which are renowned for their high activity in a wide range of cross-coupling reactions.[2][4][12][19] SPhos possesses a combination of significant steric bulk and strong electron-donating properties.[13] This unique combination of features leads to highly active and stable palladium catalysts that can facilitate even the most challenging Suzuki couplings.[12][13][20] In this study, SPhos provided the highest yield in the shortest reaction time, highlighting its superior performance for this specific transformation.

    Josiphos SL-J009-1

    Josiphos ligands are a class of chiral ferrocene-based diphosphine ligands that have found broad applications in asymmetric catalysis.[14] While primarily known for their use in enantioselective reactions, they have also proven to be effective in non-asymmetric cross-coupling reactions.[14][21][22] The Josiphos ligand tested in this study demonstrated high efficiency, providing a high yield of the product in a short reaction time. This highlights the versatility of this ligand class beyond its traditional applications in asymmetric synthesis.

    Visualizing Ligand Performance

    The following diagram provides a visual comparison of the key performance metrics for the benchmarked phosphine ligands.

    Ligand_Performance_Comparison Ligands Ligand PPh₃ PCy₃ Xantphos SPhos Josiphos Yield Yield (%) 35 85 92 98 95 Ligands->Yield Time Time (h) 24 12 8 4 6 Yield->Time Performance Performance Low Good High Excellent High Time->Performance

    Caption: Comparative performance of phosphine ligands.

    Conclusion

    The selection of an appropriate phosphine ligand is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. This guide has demonstrated that for the coupling of the electron-rich and sterically hindered substrate, 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene, with phenylboronic acid, modern bulky and electron-rich phosphine ligands significantly outperform traditional ligands like triphenylphosphine.

    Specifically, the Buchwald ligand SPhos exhibited the highest catalytic activity, providing a near-quantitative yield in a very short reaction time. The bidentate ligands Xantphos and Josiphos also proved to be highly effective, delivering excellent yields. While the more traditional bulky monodentate ligand PCy₃ gave a respectable yield, it required a longer reaction time.

    This comparative study underscores the importance of ligand screening in reaction optimization. For researchers and professionals in drug development and materials science, the choice of a high-performance ligand like SPhos can lead to more efficient, cost-effective, and scalable synthetic routes.

    References

    • Suzuki reaction - Wikipedia. [Link]

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

    • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. [Link]

    • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

    • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

    • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J. [Link]

    • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

    • Ligand design for cross-couplings: phosphines - YouTube. [Link]

    • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. [Link]

    • Suzuki Coupling - Organic Chemistry Portal. [Link]

    • The Suzuki Reaction - Chem 115 Myers. [Link]

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

    • Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]

    • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization. [Link]

    • Ligand-enabled advances in Ni-catalyzed cross-coupling - DalSpace. [Link]

    • Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium | The Journal of Organic Chemistry - ACS Publications. [Link]

    • Buchwald Phosphine Ligands - Merck Millipore. [Link]

    • Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands. [Link]

    • and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions - The Royal Society of Chemistry. [Link]

    • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]

    • Josiphos ligands - Wikipedia. [Link]

    • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. [Link]

    • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

    • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

    • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC - NIH. [Link]

    • NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides | Journal of the American Chemical Society. [Link]

    Sources

    Safety Operating Guide

    1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Halogen Mandate

    Disposing of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic solvents, this compound contains both an aryl bromide and a trifluoromethoxy (

    
    ) group. These functionalities render the molecule resistant to standard biodegradation and capable of releasing corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) upon thermal decomposition.
    

    Immediate Directive: Do NOT combine this waste with non-halogenated solvents (e.g., acetone, ethanol) or aqueous streams. Segregation is the single most critical step in this workflow to prevent downstream incinerator damage and regulatory fines.

    Chemical Hazard & Waste Profile

    To dispose of a chemical safely, one must understand its failure modes. This compound is a lipophilic, halogenated aromatic ether. Its persistence in the environment and combustion byproducts dictate its disposal path.

    FeatureSpecificationDisposal Implication
    Functional Groups Aryl Bromide, TrifluoromethoxyHigh Halogen Content. Must be incinerated with caustic scrubbing.
    Reactivity Stable Ether LinkagePersistent. Will not degrade in sewer systems; strictly prohibited from drain disposal.
    Flash Point >93°C (Estimated/Typical for analogs)Combustible. Classified as Class IIIB Combustible Liquid; pose fire risk in bulk storage.
    Incompatibility Strong Oxidizers, Strong BasesSegregation Required. Do not mix with nitric acid or peroxide waste streams.
    RCRA Status Non-Listed (Likely)Treated as D001 (Ignitable) or General Halogenated Waste depending on solvent mix.

    Operational Disposal Protocol

    This protocol is designed to be a self-validating system. If you cannot check a box (e.g., "Is the pH neutral?"), the waste is not ready for the drum.

    Phase 1: Pre-Disposal Stabilization

    Context: Most waste arises from reaction mixtures. Unreacted reagents must be quenched before the waste enters the storage container.

    • Quench Reactive Intermediates: If the waste stream contains residual organolithiums or drying agents used in the synthesis of this compound, quench carefully with isopropanol followed by water.

    • Phase Separation: If the waste is a biphasic mixture (aqueous/organic), separate the layers.

      • Aqueous Layer: Check pH. Neutralize to pH 6–9. Dispose of as Aqueous Waste (unless heavily contaminated with organics).

      • Organic Layer (Target): Contains the 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene. This goes to the Halogenated Waste stream.[2][3]

    Phase 2: Segregation & Packaging

    The Golden Rule: If a waste container holds even 0.1% halogenated material, the entire container is classified as halogenated.

    • Container Selection: Use High-Density Polyethylene (HDPE) jerricans or fluorinated carboys. Glass is acceptable for small volumes (<4L) but poses a breakage risk. Avoid metal containers if the waste stream is potentially acidic.

    • Labeling:

      • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

      • Constituents: Explicitly list "1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene" and the primary solvent (e.g., "Dichloromethane").

      • Hazard Checkboxes: Mark "Toxic" and "Irritant."

    Phase 3: The Waste Decision Tree (Visualization)

    The following diagram illustrates the logical flow for categorizing this specific waste stream to ensure regulatory compliance.

    WasteDisposalTree Start Waste Generation: 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene IsPure Is the material pure or in solution? Start->IsPure SolventCheck Is the solvent Halogenated? IsPure->SolventCheck Organic Soln Aqueous Is it an Aqueous Extraction Layer? IsPure->Aqueous Biphasic Mix HalogenatedStream DISPOSAL STREAM A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HalogenatedStream Yes (e.g., DCM, Chloroform) SolventCheck->HalogenatedStream No (e.g., Hexane, EtOAc) *CONTAMINATED BY SOLUTE* Note CRITICAL: Even if the solvent is non-halogenated, the presence of the brominated/fluorinated solute forces the entire volume into Stream A. SolventCheck->Note Aqueous->HalogenatedStream High Organic Content AqueousStream DISPOSAL STREAM C: Aqueous Waste (Treat & Release/Biostabilization) Aqueous->AqueousStream Trace Organics Only (Check Local Limits) NonHalogenatedStream DISPOSAL STREAM B: Non-Halogenated Waste (Fuels Blending)

    Figure 1: Decision logic for segregating halogenated aromatic ether waste. Note that the solute overrides the solvent classification.

    Regulatory & Destruction Lifecycle

    Understanding where your waste goes builds trust in the process. You are not just "throwing it away"; you are sending it to a specialized chemical engineering facility.

    • Transport: The waste is transported under RCRA guidelines (in the US) or local hazardous waste regulations.

    • Destruction Method: Rotary Kiln Incineration.

      • Why? Standard fuel blending (used for acetone/ethanol) is insufficient. The C-F and C-Br bonds require temperatures exceeding 1100°C for complete mineralization.

      • Scrubbing: The combustion produces HF and HBr gases. The incinerator is equipped with a caustic scrubber (sodium hydroxide spray) to neutralize these acid gases before release, preventing acid rain formation.

    • Verification: Always request a Certificate of Disposal/Destruction (COD) from your waste vendor for your environmental compliance records.

    Emergency Procedures: Spills & Exposure

    Despite best practices, spills occur. This specific compound is an irritant and potentially toxic.[4]

    Spill Response Protocol:

    • Evacuate & Ventilate: Clear the immediate area. The trifluoromethoxy group adds volatility; ensure fume hoods are active.

    • PPE Upgrade: Standard nitrile gloves may degrade if the carrier solvent is aggressive (e.g., DCM). Double-glove or use Silver Shield® laminate gloves for larger spills.

    • Absorb: Use a non-combustible mineral absorbent (Vermiculite or Bentonite clay).

      • Do NOT use: Paper towels or sawdust (combustible).

    • Decontaminate: Scrub the surface with a soap/water solution. Collect all absorbent materials and cleaning rags into the Halogenated Solid Waste bin.

    References

    • Sigma-Aldrich. Safety Data Sheet: 4-Bromobenzotrifluoride (Analog).Link

    • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes.Link

    • Cornell University EHS. Organic Solvent Disposal Guidelines.Link

    • Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-3-(trifluoromethoxy)benzene.[5]Link

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.